The table below summarizes the fundamental mechanism of cyflumetofen:
| Aspect | Detailed Description |
|---|---|
| Primary Target | Mitochondrial electron transport chain, specifically Succinate Dehydrogenase (SDH), also known as Complex II [1] [2]. |
| Action Mechanism | Inhibition of electron transfer from succinate to ubiquinone within the SDH complex, disrupting cellular respiration and ATP production [3]. |
| Pro-Acaricide Activation | The parent compound is a pro-pesticide; it is metabolically converted into its active form, de-esterified metabolite AB-1, which is a much more potent inhibitor of complex II [1] [4]. |
| Binding Site | The active metabolite AB-1 binds to the ubiquinone binding site (Q-site) of the SDH complex, blocking the path for the natural substrate [3]. |
Spider mites have developed significant resistance to this compound, primarily through two mechanisms:
Key genes involved in metabolic resistance to this compound and other acaricides are summarized in the table below:
| Resistant Strain / Context | Upregulated Detoxification Genes | Downregulated Detoxification Genes | Key Findings |
|---|
| This compound-resistant (R_cfm) *T. urticae* | - TuCCE46 (3.37-fold) [5]
For target-site resistance, a key mutation is H258Y in the sdhB subunit. Interestingly, this mutation confers resistance to other complex II inhibitors like cyenopyrafen and pyflubumide but can enhance this compound binding and toxicity due to potential additional interactions with the AB-1 metabolite [3]. Other documented mutations include I260T and I260V in sdhB, often found in combination with S56L in sdhC, leading to high-level cross-resistance [3].
For researchers investigating resistance, here are methodologies drawn from the cited literature:
This compound is considered a reduced-risk acaricide due to its selectivity. This selectivity arises from differences in the target site's sensitivity to the acaricide between mites and non-target organisms, and potentially from differential metabolic activation [1] [3] [2]. However, recent studies indicate that this compound can cause toxicity and sublethal damage to non-target insects like honey bees upon acute oral exposure, affecting their midgut and hypopharyngeal glands [8].
Research in T. cinnabarinus has revealed a sophisticated regulatory pathway for detoxification gene expression. The ROS-FOXO pathway acts as a master regulator: acaricide exposure induces Reactive Oxygen Species (ROS) accumulation, which activates the transcription factor FOXO. FOXO then upregulates key xenobiotic sensors (CncC, AhR, HR96), which in turn amplify the expression of a broad spectrum of detoxification genes (P450s, GSTs, CCEs) [9]. This pathway is visualized below:
Fig. 1. The ROS-FOXO pathway mediates broad-spectrum metabolic resistance in spider mites. Acaricide stress triggers a signaling cascade that culminates in the upregulation of detoxification genes [9].
Furthermore, a specific competing endogenous RNA (ceRNA) pathway regulates a key detoxification gene. The long non-coding RNA lincRNA_Tc13743.2 acts as a molecular sponge for miR-133-5p, preventing the miRNA from repressing its target, the TcGSTm02 mRNA. This indirect upregulation of TcGSTm02 contributes to this compound resistance [4].
The table below summarizes the core technical and regulatory data for this compound.
| Property | Details |
|---|---|
| IUPAC Name | 2-methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate [1] |
| CAS RN | 400882-07-7 [1] |
| Mode of Action (IRAC Group) | Mitochondrial complex II electron transport inhibitor (Group 25A) [1] |
| Molecular Formula | C₂₄H₂₄F₃NO₄ [1] |
| Molecular Mass | 447.45 g/mol [1] |
| Year of First Registration | 2007 (Japan) [1] |
| EU Inclusion Expiry | 15 October 2027 [1] |
| Physical State (at 20°C) | White powder [1] |
| Water Solubility (at 20°C) | 0.0281 mg/L (low) [1] |
| Log Pow (at 25°C) | 4.3 (high) [1] |
This compound is a novel benzoylacetonitrile acaricide that operates through a unique mode of action for pest control. It is a selective mitochondrial complex II inhibitor, which disrupts the electron transport chain in the mitochondria of pest mites, leading to a loss of motor coordination, paralysis, and death [1] [2].
A key finding is that this compound itself is a pro-acaricide. Its activity is dependent on metabolic activation within the target mite. It is metabolized into its de-esterified form, known as AB-1, which is the primary agent responsible for inhibiting complex II at extremely low concentrations [3]. This selective activation contributes to its favorable safety profile for non-target organisms.
The following diagram illustrates this metabolic activation pathway and its effect.
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms (enantiomers), typically referred to as (+)-CYF and (−)-CYF [4]. The commercial product is sold as a racemic mixture (a 50:50 mix of both enantiomers) [1]. However, recent research highlights that these enantiomers can behave differently in the environment, a phenomenon known as stereoselectivity.
A 2023 study investigated the enantioselective degradation, bioaccumulation, and toxicity of this compound in earthworms (Eisenia foetida), a key non-target soil organism [4]. The main findings are summarized below.
| Aspect | Finding | Implication |
|---|---|---|
| Bioaccumulation | Enantiomers selectively enriched in earthworms, peaking at day 7 of exposure. (+)-CYF persisted longer than (−)-CYF [4]. | The two forms are not processed equally; one may pose a longer-term environmental risk. |
| Toxicity Order | (−)-CYF > Rac-CYF (Racemate) > (+)-CYF [4]. | The (−)-enantiomer is significantly more toxic to earthworms than the (+)-enantiomer. |
| Toxicity Mechanism | Chronic exposure induced oxidative stress, altered detoxification enzyme activity, and caused DNA damage. Transcriptomic analysis revealed effects on genetic information processing and signal transduction pathways [4]. | The toxicity manifests through complex physiological and genetic disruptions. |
The experimental workflow used in this study provides a robust methodology for assessing the environmental risk of chiral pesticides and is detailed below.
Experimental Workflow Details:
This compound is an approved active substance in several key markets, with its EU approval valid until 2027 [1]. It is not listed as a candidate for substitution in the EU, indicating it is not considered to have particularly high risks compared to other substances [1].
Recent regulatory developments include:
Cyflumetofen is classified as a METI-II (Mitochondrial Electron Transport Inhibitor of complex II) acaricide [1]. Its mode of action and metabolic activation are summarized below.
Field and laboratory studies on spider mites (Tetranychus urticae and Tetranychus cinnabarinus) have identified several key resistance mechanisms.
The table below summarizes the key enzymes and regulatory factors involved in resistance.
| Mechanism | Key Enzymes/Factors | Role in Resistance |
|---|---|---|
| Metabolic Detoxification | Glutathione S-transferases (GSTs) [6] [7] [1] | Directly metabolizes this compound [1]. |
| Cytochrome P450 monooxygenases (P450s) [1] | Contributes to metabolic resistance [1]. | |
| Carboxylesterases [1] | Implicated in resistance [1]. | |
| Regulatory Pathways | Nuclear Receptor TcHR96h [7] | Acts as a xenobiotic sensor, binds this compound, and upregulates TcGSTm02 [7]. |
| lincRNA_Tc13743.2-miR-133-5p-TcGSTm02 pathway [8] | A competing endogenous RNA pathway that regulates GST expression [8]. | |
| ROS–FOXO Pathway [9] | Broad-spectrum pathway where acaricide-induced reactive oxygen species activate FOXO, upregulating xenobiotic sensors (CncC, AhR, HR96) [9]. |
For researchers investigating these mechanisms, the following core methodologies from the cited studies can serve as a reference.
This protocol is used to identify differentially expressed genes and non-coding RNAs associated with resistance [7] [8].
TcHR96h, TcGSTm02, lincRNA_Tc13743.2) and downregulated (e.g., miR-133-5p) genes [7] [8].This functional assay validates the role of specific genes in resistance [7].
TcHR96h).TcGSTm02).This in vitro assay measures direct inhibition of the target enzyme by this compound or its metabolites [2].
The following diagram illustrates the regulatory pathways that mites use to initiate detoxification in response to this compound, integrating findings from multiple studies.
This diagram synthesizes the core signaling pathways, showing how this compound exposure triggers a cascade from initial ROS induction and direct sensor activation to the ultimate upregulation of detoxification genes.
Understanding this compound's mechanism and resistance is crucial for developing new acaricides and managing resistance:
Cyflumetofen is a chiral benzoyl acetonitrile acaricide used to control mites on crops like apples and citrus. Its commercial form is typically a racemic mixture (rac-cyflumetofen) containing equal parts of its two enantiomers [1] [2]. The table below summarizes the key enantioselective properties.
| Property | (+)-Cyflumetofen | (-)-Cyflumetofen | Racemate (rac-Cyflumetofen) | Notes / Organism |
|---|---|---|---|---|
| General Toxicity Order | Lower toxicity | Higher toxicity [1] | Intermediate toxicity [1] | Target mites & human cells |
| Acute Toxicity (LD50) | 3.9x more toxic [3] | Reference enantiomer | - | Honeybees (A. mellifera) |
| Estrogenic Activity | Significantly higher [3] | Lower [3] | Intermediate [3] | MCF-7 human breast cancer cells |
| Degradation Half-life (days) | 22.23 - 23.64 [1] | 22.13 - 22.42 [1] | - | In apples (varies by application dose) |
| Oxidative Stress & Cell Damage | Lower effect [3] | Greater effect [3] | - | In vitro studies |
Accurate enantioselective analysis is fundamental to studying this compound. The following techniques have been successfully employed, with Ultra-Performance Convergence Chromatography (UPC2) being highlighted as a modern, environmentally-friendly method [1].
Experimental Workflow for Chiral Separation of this compound
For researchers aiming to implement the UPC2-MS/MS method, here is a detailed experimental protocol based on the literature [1] [4]:
The enantioselectivity of this compound has been documented in various studies concerning its environmental fate and processing in food.
Under field conditions, the degradation of the two enantiomers in apples is slightly enantioselective. Studies show that (-)-cyflumetofen degrades faster than its (+)-counterpart, though the difference is often small (half-lives of 22.42 days for (-)-form vs. 23.64 days for (+)-form at 1.5x dosage) [1]. Furthermore, the residue is not uniformly distributed in the fruit; about 50% is found in the peel, 22% in the peduncle, and 16% in the pomace [1].
Various food processing steps significantly reduce this compound residues. The following table shows the Processing Factor (PF), where PF < 1 indicates a reduction in residue.
| Processing Method | Processing Factor (PF) | Enantioselectivity Observed? |
|---|---|---|
| Washing | < 1 [4] | No [4] |
| Peeling | < 1 (as low as 0.28 for tomatoes) [1] [4] | No [4] |
| Juicing | < 1 [4] | No [4] |
| Fermentation (Wine/Vinegar) | < 1 [4] | Yes, slight but statistically significant [4] |
The case of this compound underscores a critical principle in modern agrochemical and pharmaceutical development: enantiomers are different compounds with potentially distinct biological activities [5] [6].
Cyflumetofen acts as a pro-pesticide. Its active, de-esterified metabolite inhibits mitochondrial complex II (succinate dehydrogenase), blocking the oxidation of succinate to fumarate in the Krebs cycle and disrupting cellular energy production [1].
Research on the two-spotted spider mite (Tetranychus urticae) has identified several metabolic resistance mechanisms. The following table summarizes key detoxification genes and enzymes implicated in this compound resistance [1].
| Gene/Enzyme | Function in Resistance | Experimental Evidence |
|---|---|---|
| TuCCE46 (Carboxylesterase) | Potentially crucial metabolic detoxification [1]. | Significant upregulation (3.37-fold) in resistant strain [1]. |
| P450 Monooxygenases | Increased metabolic detoxification [1] [2]. | Significantly elevated enzyme activity; synergist PBO implicates involvement [1] [2]. |
| GSTs (TuGSTd05/d15) | Directly metabolizes this compound; glutathione conjugation [1]. | TuGSTd05 directly interacts with this compound; TuGSTd15 upregulated in bifenthrin cross-resistance [1]. |
| TcHR96h (Nuclear Receptor) | Xenobiotic sensor regulating detoxification gene expression [3]. | Binds this compound, translocates to nucleus, upregulates TcGSTm02; silencing increases mite susceptibility [3]. |
A novel H258L substitution in the subunit B of complex II was found in a resistant field population, though its functional role in this compound resistance requires confirmation [2].
A modern QuEChERS-UPLC-MS/MS method can simultaneously determine this compound and its metabolites in foods [5].
The diagram below illustrates the core mechanism of action and major metabolic resistance pathways.
This compound's mechanism and mite resistance pathways involve mitochondrial complex II inhibition and metabolic detoxification enabled by nuclear receptor signaling.
This compound represents a significant advancement in acaricide chemistry as a novel benzoyl acetonitrile compound that targets economically important spider mite species including Tetranychus urticae, Tetranychus cinnabarinus, and Panonychus species [1] [2]. First launched in Japan and subsequently registered in multiple countries including Turkey (December 2015) and China, this acaricide has become an essential tool in integrated mite management programs due to its favorable environmental profile and novel mode of action [1] [3]. This compound belongs to the Mitochondrial Electron Transport Inhibitors of complex II (METI-II), classified under IRAC Group 25, distinguishing it from other METI acaricides that target complex I (METI-I: pyridaben, tebufenpyrad, fenpyroximate) or complex III (METI-III: bifenazate, acequinocyl) [1] [4].
The value of this compound in resistance management stems from its unique biochemical target and selective toxicity. Studies have demonstrated its effectiveness against mite strains that have developed resistance to other acaricide classes, making it particularly valuable when rotational strategies are implemented [2]. Furthermore, its safety profile for mammals, aquatic organisms, beneficial insects, and natural enemies enhances its compatibility with integrated pest management (IPM) programs [4] [2]. This technical review comprehensively examines this compound's mode of action, resistance development patterns, biochemical resistance mechanisms, and provides detailed experimental protocols for investigating its effects on spider mites.
This compound functions as a pro-acaricide that requires metabolic conversion to its biologically active form. Upon contact with spider mites, the parent compound undergoes enzymatic transformation to produce AB-1 (de-esterified metabolite), which represents the actual toxicant [4]. This active metabolite specifically targets succinate dehydrogenase (SDH) in mitochondrial complex II, a key component in both the tricarboxylic acid (TCA) cycle and the electron transport chain [1] [5]. By inhibiting SDH, AB-1 disrupts the oxidation of succinate to fumarate, thereby impairing both ATP production and metabolic energy generation [5].
The inhibition of mitochondrial complex II represents a distinct mode of action that differentiates this compound from other acaricide classes. This unique target site explains the compound's effectiveness against mite populations resistant to other acaricides, including those exhibiting resistance to METI-I compounds [2]. This compound demonstrates broad efficacy across all developmental stages of spider mites, including eggs, larvae, nymphs, and adults, though its activity is particularly pronounced against juvenile stages [4].
Following exposure to this compound, spider mites exhibit characteristic physiological responses that culminate in mortality. The initial symptom involves rapid cessation of feeding within 4 hours of contact, followed by progressive paralysis within 12 hours [4]. These behavioral changes correlate with the disruption of mitochondrial function and energy depletion at the cellular level. The acaricide primarily acts through contact toxicity with no demonstrated systemic activity in plants, though it does possess translaminar movement that enables it to reach mites on leaf undersurfaces [4].
At the organism level, this compound exposure induces oxidative stress characterized by the accumulation of reactive oxygen species (ROS), including superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl free radicals [6]. This oxidative stress response triggers compensatory increases in antioxidant enzyme activities, including catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD), as mites attempt to mitigate cellular damage [6]. The interplay between primary mitochondrial inhibition and secondary oxidative stress contributes to the overall acaricidal efficacy of this compound.
Table 1: Physiological and Biochemical Responses of Spider Mites to this compound Exposure
| Time After Exposure | Behavioral Symptoms | Cellular Responses | Biochemical Changes |
|---|---|---|---|
| 0-4 hours | Feeding cessation | Mitochondrial complex II inhibition | Succinate accumulation |
| 4-12 hours | Progressive paralysis | ATP depletion | Altered TCA cycle flux |
| 12-24 hours | Immobility, mortality | ROS accumulation | Increased antioxidant enzyme activities |
Laboratory selection experiments have demonstrated that spider mites can develop significant resistance to this compound through continuous exposure. In Tetranychus cinnabarinus, selection pressure over 16 generations increased the LC₅₀ from 6.02 mg/L to 707.95 mg/L, representing a 117.6-fold resistance ratio [5]. Another study with the same species documented a 104.7-fold resistance after 104 generations of selection [2]. These findings indicate that while resistance development may proceed more slowly compared to some other acaricide classes, the potential for significant resistance evolution exists under consistent selection pressure.
The inheritance of this compound resistance follows incomplete dominance patterns, with the dominance degree (D) calculated at 0.28 for one resistant strain and 0.31 for another [2]. This genetic characteristic influences the rate at which resistance alleles may spread through field populations. Additionally, studies have demonstrated that resistance to this compound can remain relatively stable even after multiple generations without exposure, suggesting limited fitness costs associated with resistance mechanisms in some strains [1].
Long-term surveillance of this compound resistance in field populations provides crucial insights for resistance management strategies. A five-year survey (2016-2020) conducted in Turkey documented the rapid emergence of resistance in Tetranychus urticae populations following the acaricide's introduction in 2015 [1]. While resistance ratios remained relatively low (<7-fold) during the first three years after registration, significantly higher resistance levels emerged thereafter, with one population (AKK) exhibiting 1723-fold resistance by 2020 [1].
Ornamental production systems appear particularly vulnerable to resistance development, likely due to more frequent acaricide applications and limited implementation of integrated resistance management strategies [1]. This pattern underscores the importance of monitoring resistance levels across different agricultural contexts and implementing proactive anti-resistance strategies before efficacy is compromised.
Table 2: Documented Cases of this compound Resistance in Spider Mites
| Mite Species | Resistance Level | Selection Conditions | Genetic Characteristics | Reference |
|---|---|---|---|---|
| Tetranychus urticae (Turkey) | Up to 1723-fold RR | Field population (5 years) | Polygenic, metabolic resistance | [1] |
| Tetranychus cinnabarinus | 117.6-fold RR | Laboratory selection (16 gens) | Incomplete dominance | [5] |
| Tetranychus cinnabarinus | 104.7-fold RR | Laboratory selection (104 gens) | Stable resistance | [2] |
Understanding cross-resistance relationships is essential for developing effective acaricide rotation schemes. Research has demonstrated that this compound-resistant strains of Tetranychus cinnabarinus exhibit positive cross-resistance to cyenopyrafen (another METI-II inhibitor) but not to METI-I compounds such as pyridaben and tebufenpyrad [2]. This pattern highlights the target-site specificity of resistance mechanisms and supports the utility of rotating METI-II compounds with acaricides possessing different modes of action.
Notably, some studies have reported that certain target-site mutations (specifically H258Y in succinate dehydrogenase subunit B) may potentially enhance susceptibility to this compound while conferring resistance to other METI-II inhibitors such as cyenopyrafen and pyflubumide [1]. This intriguing observation suggests complex structure-activity relationships at the target site that could inform the design of next-generation acaricides.
Spider mites have evolved sophisticated detoxification systems that confer resistance to this compound through enhanced metabolic capacity. The glutathione-S-transferase (GST) enzyme family plays a particularly significant role, with specific isoforms such as TuGSTd05 in Tetranychus urticae and TcGSTm02 in Tetranychus cinnabarinus directly metabolizing the acaricide [1] [7]. In laboratory-selected resistant strains, GST activity increased more than 7-fold compared to susceptible populations [3].
Beyond GSTs, cytochrome P450 monooxygenases (P450s) and carboxyl/cholinesterases (CCEs) also contribute to this compound detoxification, though their relative importance varies across strains and species [1] [5]. Transcriptomic analyses of resistant mites have identified specific overexpression of detoxification genes, including TuCCE46 in this compound-resistant Tetranychus urticae [5]. The interplay between these enzyme systems creates a robust metabolic network that can rapidly adapt to acaricide exposure.
The overexpression of detoxification enzymes in resistant mites is orchestrated by sophisticated transcriptional regulatory networks. Recent research has identified key transcription factors that function as xenobiotic sensors, initiating the detoxification response upon this compound exposure [6] [7]. These include:
The nuclear receptor TcHR96h in Tetranychus cinnabarinus has been shown to exhibit 18.2-fold higher expression in this compound-resistant strains and directly regulates the expression of TcGSTm02 through promoter interactions [7]. This represents a crucial pathway for detoxification initiation in response to acaricide exposure.
Recent groundbreaking research has elucidated a comprehensive signaling pathway that mediates broad-spectrum detoxification in spider mites, initiated by reactive oxygen species (ROS) and orchestrated through the transcription factor FOXO [6]. As illustrated in the following pathway diagram, acaricide exposure induces ROS accumulation, which activates FOXO, subsequently upregulating xenobiotic sensors (CncC, AhR, HR96) that directly enhance detoxification gene expression:
Figure 1: The ROS-FOXO signaling pathway mediates broad-spectrum detoxification of acaricides in spider mites. Acaricide exposure induces ROS accumulation, which activates FOXO transcription factor, subsequently upregulating xenobiotic sensors (CncC, AhR, HR96) that enhance detoxification gene expression [6].
This pathway represents a cascade-amplifying mechanism that enables mites to mount a robust detoxification response to diverse acaricides. Experimental evidence confirms that scavenging ROS with N-acetylcysteine (NAC) significantly reduces detoxification enzyme activities and increases mite susceptibility to this compound, while ROS inducers have the opposite effect [6].
While metabolic resistance represents the primary mechanism for this compound resistance in most field populations, potential target-site mutations cannot be disregarded. Research has identified specific mutations in the succinate dehydrogenase complex (particularly H258Y in subunit B) that confer resistance to other METI-II inhibitors such as cyenopyrafen and pyflubumide [1]. Interestingly, this same mutation appears to reinforce this compound binding and toxicity rather than conferring resistance, highlighting the complex relationship between target-site structure and compound specificity [1].
To date, no widespread target-site mutations conferring this compound resistance have been documented in field populations, suggesting that metabolic resistance mechanisms currently predominate [1]. However, continued monitoring for potential target-site mutations remains prudent as product use expands.
Standardized bioassay protocols are essential for reliable monitoring of this compound susceptibility in field populations. The leaf-dip method represents the most widely employed approach for evaluating this compound efficacy against spider mites [1] [2]. The following protocol provides comprehensive methodological details:
Dose-response data are analyzed using probit analysis to calculate LC₅₀ values and resistance ratios, with at least five concentrations and multiple replicates per concentration providing reliable results [1] [2].
Synergism assays employing enzyme-specific inhibitors help identify the relative contributions of different detoxification systems to resistance. The following inhibitors are commonly used in conjunction with this compound:
Standard protocols involve pre-treating mites with synergists (typically via topical application or residue exposure) 1-2 hours before this compound exposure, then comparing mortality with and without synergists [1]. A significant increase in this compound toxicity following synergist treatment indicates involvement of the corresponding detoxification system in resistance.
Quantifying detoxification enzyme activities provides direct evidence of metabolic resistance mechanisms. Spectrophotometric assays represent the standard approach for measuring enzyme activities in mite homogenates:
Protocols require careful sample preparation (homogenization in appropriate buffers), protein quantification (typically using Bradford assay), and standardization of incubation conditions [3] [5]. Activity values are normalized to total protein content and compared between resistant and susceptible strains.
Advanced molecular techniques enable comprehensive characterization of resistance mechanisms at the genetic and transcriptional levels:
These methodologies have been instrumental in identifying key players in this compound resistance, including TcHR96h and its regulation of TcGSTm02 in Tetranychus cinnabarinus [7].
This compound remains a valuable tool for managing spider mite populations, particularly those resistant to other acaricide classes. Its novel mode of action as a mitochondrial complex II inhibitor, favorable environmental profile, and efficacy across mite developmental stages support its continued use in integrated pest management programs. However, the documented cases of resistance development in both laboratory and field settings underscore the imperative for evidence-based resistance management strategies.
The biochemical and molecular characterization of resistance mechanisms reveals that metabolic detoxification mediated by GSTs, CCEs, and P450s represents the primary resistance pathway, regulated through sophisticated transcriptional networks involving CncC, AhR, and HR96. The recently discovered ROS-FOXO signaling pathway further elucidates how mites perceive xenobiotic stress and initiate broad-spectrum detoxification responses [6].
To preserve this compound efficacy, the following resistance management recommendations should be implemented:
The table below summarizes the key technical characteristics of this compound as a Group 25A acaricide.
| Property | Description |
|---|---|
| IRAC MoA Classification | Group 25A (Mitochondrial complex II electron transport inhibitors) [1] [2] |
| Chemical Class | Beta-ketonitrile derivatives / Benzoylacetonitrile [1] [3] |
| Mode of Action | Inhibits mitochondrial complex II (succinate dehydrogenase), disrupting the electron transport chain and ATP production, leading to paralysis and death [1] [4] [3]. It is a pro-pesticide, with its de-esterified metabolite (AB-1) being the active form [4] [5]. |
| Target Pests | Primarily tetranychid spider mites (e.g., Tetranychus urticae, Panonychus ulmi, Panonychus citri) [3] [2]. |
| Application Crops | Fruits, nuts, vegetables, tea, and ornamentals (crop registrations are country-specific) [3] [2]. |
Spider mites have shown a remarkable ability to develop resistance to this compound, primarily through enhanced metabolic detoxification. The tables below summarize quantitative findings and implicated genes from recent research.
Table 1: Enzyme Activities in Resistant Mite Strains This table compares the activity levels of key detoxification enzymes in this compound-resistant (R_cfm) and bifenthrin-resistant (R_bft) strains of Tetranychus urticae against a susceptible lab strain (Lab_SS) [4].
| Enzyme / Strain | Lab_SS (Susceptible) | R_cfm (this compound-Resistant) | R_bft (Bifenthrin-Resistant) |
|---|---|---|---|
| P450 monooxygenases (P450s) | Baseline | 26.01 U/L (Significantly Increased) [4] | 22.19 U/L (Significantly Increased) [4] |
| Glutathione-S-Transferases (GSTs) | Baseline | Not Significant [4] | 82.71 U/L (Significantly Increased) [4] |
| Carboxylesterases (CarEs) | Baseline | 500.52 U/mL (Significantly Decreased) [4] | 893.69 U/mL (Significantly Increased) [4] |
| UDP-glucuronosyltransferases (UGTs) | Baseline | 34.02 U/mL (Significantly Decreased) [4] | Not Significant [4] |
Table 2: Key Genes in Metabolic Resistance This table lists specific detoxification genes that have been significantly upregulated in resistant mite strains.
| Gene Name | Strain | Fold Change | Function / Association |
|---|---|---|---|
| TuCCE46 | R_cfm | 3.37-fold up [4] | Proposed to play the most important role in this compound resistance [4]. |
| TuGSTd05 | T. urticae (SoOm1_CflR) | Upregulated [4] | Directly metabolizes this compound [4] [5]. |
| TcGSTm02 | T. cinnabarinus (CyR) | Upregulated [5] | Important for this compound resistance; regulated by a ceRNA pathway [5]. |
To investigate the mechanisms of acaricide resistance, researchers typically employ a combination of physiological assays and molecular techniques.
Recent research has uncovered a broader, inducible pathway that regulates detoxification gene expression in response to acaricide-induced stress. The diagram below, generated using Graphviz, illustrates this cascade.
The ROS-FOXO pathway initiates broad-spectrum detoxification in spider mites [6].
The discovery of Sila-Cyflumetofen (6B) was driven by the strategic application of carbon-silicon bioisosteric replacement on the commercial acaricide Cyflumetofen (6A) [1].
| Property | Carbon (in this compound) | Silicon (in Sila-Cyflumetofen) | Potential Impact |
|---|---|---|---|
| Atomic Size / Bond Length | Smaller atom; C-C bond ~1.54 Å | Larger atom; C-Si bond ~1.87 Å | Altered molecular shape and steric interactions; can affect binding to the target site [2]. |
| Electronegativity | More electronegative (2.55) | More electropositive (1.90) | Increased bond polarity; silanols are stronger hydrogen-bond donors than carbinols [1] [2]. |
| Lipophilicity | Lower | Higher (Trimethylsilyl group) | Enhanced tissue penetration and potentially altered pharmacokinetics [2]. |
The synthesis of Sila-Cyflumetofen was designed for efficiency, achievable in only five steps from commercially available 1,4-dibromobenzene [3] [1].
Synthetic route to Sila-Cyflumetofen (6B), highlighting key C-C and C-Si bond-forming steps [1].
The synthesis of the active metabolite Sila-AB-1 was also accomplished efficiently in four steps [3].
Extensive evaluation demonstrated that the carbon-silicon replacement successfully retained and, in some aspects, enhanced the desired properties.
| Parameter | This compound (6A) | Sila-Cyflumetofen (6B) |
|---|---|---|
| Molecular Weight | Information not provided in search results | Information not provided in search results |
| logP (Lipophilicity) | Lower | Higher |
| Water Solubility | Information not provided in search results | Information not provided in search results |
| SQR Inhibition (IC₅₀) | Higher (Metabolite AB-1) | Lower (Metabolite Sila-AB-1) |
The research included sophisticated molecular modeling to understand the interaction at the atomic level.
Key binding interactions of AB-1 and Sila-AB-1 with residues in the SQR Qp site, as revealed by homology modeling [3] [1].
This work represents a seminal example of the successful application of carbon-silicon bioisosteric replacement in agrochemical discovery [3]. The strategy led to:
The core metabolic activation pathway of cyflumetofen and the mode of action of its metabolite, AB-1, are illustrated below. This process is crucial for its selective toxicity against mites [1] [2].
The table below summarizes the core properties of the pro-acaricide and its active metabolite.
| Property | This compound (Pro-acaricide) | AB-1 (Active Metabolite) |
|---|---|---|
| Chemical Role | Pro-acaricide (requires activation) [1] | Active principle (main toxic metabolite) [1] |
| Primary Action | Inhibits mitochondrial complex II after metabolic conversion to AB-1 [1] [2] | Potent inhibitor of mitochondrial complex II (succinate ubiquinone oxidoreductase) [1] [2] |
| Selectivity Basis | Differential metabolic activation and target site activity across species; low inhibition in non-target organisms [1] | High target-site activity in mites; weak inhibition in other organisms like insects and vertebrates [1] |
Spider mites can develop resistance to this compound, primarily through enhanced detoxification. Recent research has elucidated a sophisticated signaling pathway that initiates this defense, as shown in the diagram below [3] [4].
This model shows that resistance involves broad-spectrum signaling, where multiple acaricides induce Reactive Oxygen Species (ROS) accumulation. ROS activates the transcription factor FOXO, which in turn upregulates xenobiotic sensors like HR96 [4]. TcHR96h can bind directly to this compound, translocate to the nucleus, and regulate the overexpression of specific detoxification genes like TcGSTm02 [3].
Key experimental evidence for the role of AB-1 and resistance mechanisms comes from several advanced techniques.
This compound is a novel benzoyl acetonitrile acaricide first registered in Japan in 2007 and now approved in at least 15 countries including China for controlling spider mites and phytophagous mites at all development stages [1]. As a mitochondrial electron transport inhibitor, it disrupts cellular energy production in target pests while being suitable for integrated pest management (IPM) systems due to its minimal cross-resistance with existing acaricides [2] [3]. Commercial this compound is formulated as a racemic mixture containing two enantiomers that exhibit significant differences in toxicity, environmental fate, and bioactivity due to their distinct interactions with chiral biomolecules and enzymes [4]. Research has demonstrated that the toxicity profile decreases in the order of (-)-cyflumetofen > rac-cyflumetofen > (+)-cyflumetofen, making enantioselective analysis crucial for accurate risk assessment [4].
The growing implementation of "green chemistry" principles in analytical laboratories has driven the development of more environmentally friendly methods for pesticide residue analysis [4]. This application note comprehensively details standardized protocols for this compound analysis using various chromatographic techniques, including reversed-phase HPLC/UPLC-MS/MS for multi-residue determination in complex matrices, ultra-performance convergence chromatography (UPC2) for enantiomeric separation, and gas chromatography (GC) applications for environmental monitoring. Each method has been optimized for specific applications and matrices, with validation data confirming their reliability for both research and regulatory purposes.
This compound (IUPAC name: 2-Methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate) has the molecular formula C₂₄H₂₄F₃NO₄ and a molecular weight of 447.45 g/mol [2]. It bears the CAS registry number 400882-07-7 and is commercially available as a PESTANAL analytical standard from various suppliers including Sigma-Aldrich and Supelco [2] [5]. The compound is typically provided as a neat solid material with limited shelf life, and users are advised to carefully note the expiry date provided on the label [2].
Table 1: Physicochemical Properties of this compound
| Property | Description |
|---|---|
| Chemical name | 2-Methoxyethyl (RS)-2-(4-tert-butylphenyl)-2-cyano-3-oxo-3-(α,α,α-trifluoro-o-tolyl)propionate |
| CAS number | 400882-07-7 |
| Molecular formula | C₂₄H₂₄F₃NO₄ |
| Molecular weight | 447.45 g/mol |
| SMILES | COCCOC(=O)C(C#N)(C(=O)c1ccccc1C(F)(F)F)c2ccc(cc2)C(C)(C)C |
| InChI Key | AWSZRJQNBMEZOI-UHFFFAOYSA-N |
| Quality level | 100 [5] |
| Hazard classification | Carc. 2 - Skin Sens. 1A [2] |
This compound undergoes metabolic transformation in biological and environmental systems, with two primary metabolites identified: α,α,α-trifluoro-o-toluic acid (B-1) and 2-(trifluoromethyl)benzamide (B-3) [3]. Toxicological studies indicate that B-3 may exhibit greater toxicity than the parent compound, with mortality observed at 500 mg kg⁻¹ body weight in unscheduled DNA synthesis (UDS) assays [3]. This metabolic profile necessitates including these transformation products in comprehensive monitoring programs to accurately assess environmental and health risks.
High-performance liquid chromatography coupled with tandem mass spectrometry provides a highly sensitive approach for determining this compound and its metabolites in various matrices. A well-validated method enables simultaneous quantification of this compound, B-1, and B-3 in diverse samples including tomato, apple, eggplant, soybean, green tea, fish, and pork liver [6] [3].
Table 2: HPLC/UPLC-MS/MS Parameters for this compound and Metabolite Analysis
| Parameter | Specification |
|---|---|
| Chromatography system | UPLC system with C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 μm) |
| Mobile phase | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid |
| Gradient program | Initial: 30% B; 0-2.5 min: 30-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-30% B; 3.1-4.0 min: 30% B |
| Flow rate | 0.3 mL/min |
| Injection volume | 5 μL |
| Column temperature | 40°C |
| Analysis time | <4.0 minutes |
| MS detection | Tandem mass spectrometer with ESI source |
| Ionization mode | ESI+ for this compound and B-3; ESI- for B-1 |
The sample preparation protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach:
This method demonstrates excellent performance characteristics, with average recoveries ranging from 79.3-117.6% and relative standard deviation values below 7.6%. The limits of quantification (LOQs) range from 0.7 to 9.8 μg/kg, sufficiently sensitive to monitor residues below the maximum residue limits (MRLs) established in Japan [6].
Comprehensive validation of the UPLC-MS/MS method confirms its reliability for regulatory analysis:
Figure 1: HPLC/UPLC-MS/MS Workflow for this compound Analysis in Plant and Animal Tissues
Ultra-performance convergence chromatography coupled with tandem mass spectrometry (UPC2-MS/MS) represents an advanced green analytical technology that utilizes supercritical fluid carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption [4]. This technique offers superior performance for chiral separation of this compound enantiomers with reduced analysis times and enhanced sensitivity compared to conventional HPLC methods [4] [1].
The chiral separation method employs the following parameters:
This method achieves baseline resolution of the two this compound enantiomers with excellent peak shapes, enabling accurate quantification of each stereoisomer in apple tissues (peel, pulp, and pomace) [4]. The use of isopropanol as a co-solvent aligns with green chemistry principles due to its lower toxicity and reduced environmental impact compared to other organic modifiers [4].
The UPC2-MS/MS method has been successfully applied to investigate the enantioselective degradation of this compound in apples under field conditions. Studies demonstrate that (-)-cyflumetofen degrades slightly faster than its (+)-counterpart, with half-lives of 22.42-22.23 days and 23.64-22.23 days for (-)- and (+)-cyflumetofen, respectively, depending on application dosage [4].
Furthermore, research reveals uneven distribution of this compound in apple matrices, with relative concentrations distributed as follows: apple peel (50%), peduncle (22%), and pomace (16%) [4]. This distribution pattern has significant implications for food processing and risk assessment, as removal or treatment of specific apple parts can substantially reduce residue levels in final consumer products.
Table 3: Validation Parameters for Chiral UPC2-MS/MS Analysis of this compound
| Validation Parameter | Result |
|---|---|
| Linear range | 10-5000 μg/L |
| Coefficient of determination (R²) | >0.9990 |
| Limit of detection (LOD) | 2.8-4.7 μg/L |
| Limit of quantification (LOQ) | 10 μg/L |
| Recovery (apple matrices) | 78.3-119.9% |
| Precision (RSD) | <14.0% |
| Retention time | <5 minutes |
The robustness of this chiral method has been verified through assessment of matrix effects, precision, accuracy, and measurement uncertainty, confirming its suitability for monitoring the enantioselective behavior of this compound in various agricultural and environmental matrices [4].
While LC-MS methods dominate contemporary this compound analysis, gas chromatography with mass spectrometric detection remains applicable for certain matrices and research applications [2] [5]. The PESTANAL analytical standard is certified as "suitable" for gas chromatography analysis, though specific GC method parameters are less extensively documented in recent literature compared to HPLC/UPLC approaches [2].
Previous research has employed GC-MS/MS for determining this compound residues in environmental samples such as soil and water [1]. However, these methods generally present limitations including longer retention times, lower efficiency, relatively poorer separation, and larger organic solvent requirements compared to modern UPLC-MS/MS techniques [1]. Consequently, GC-based methods have been largely superseded by liquid chromatography approaches in most contemporary applications.
Analytical methods play a crucial role in understanding the environmental behavior and ecotoxicological impacts of this compound. Studies demonstrate that approximately 0.5% of applied this compound and 3.5% of its metabolites (B-1 and B-3) persist in soil and water/sand systems 100 days after application [7]. This persistence necessitates monitoring to assess long-term environmental impacts.
Earthworm (Eisenia fetida) bioaccumulation studies reveal that this compound reaches peak concentration in organisms after 7 days of exposure, with metabolic processes largely complete by day 21 [7]. Prolonged exposure activates oxidative stress responses and detoxification metabolic enzymes in earthworms, indicating sublethal toxic effects at environmental relevant concentrations [7]. These findings highlight the importance of comprehensive environmental monitoring beyond simple residue analysis to include biomarker responses and metabolic effects in non-target species.
Figure 2: Comprehensive Analytical Framework for this compound and Metabolites in Environmental and Biological Matrices
This compound analytical standards require careful handling to ensure analyst safety and maintain standard integrity. The compound carries warning classifications including Carc. 2 (suspected carcinogen) and Skin Sens. 1A (strong skin sensitizer) [2]. Appropriate personal protective equipment including gloves, lab coat, and safety glasses should be worn when handling the standard material.
The PESTANAL analytical standard has a limited shelf life, and users must observe the expiry date provided on the product label [2] [5]. The material should be stored according to storage class code 11 (combustible solids) in a cool, dry location away from direct sunlight [2]. Proper inventory management practices, including first-expiry-first-out rotation, help maintain standard quality and analytical reliability.
International regulatory frameworks establish maximum residue limits (MRLs) for this compound in various food commodities. Japan's Positive List System sets specific MRLs for agricultural chemical residues in foods, with the developed analytical methods capable of achieving limits of quantification well below these regulatory thresholds [6] [3].
Dietary risk assessment studies indicate that consumption of apples containing this compound residues does not pose significant health risks to consumers when the acaricide is applied according to Good Agricultural Practices [4]. However, the enantioselective toxicity profile necessitates consideration of stereoisomer composition in refined risk assessments, particularly for chronic exposure scenarios [4].
The analytical methods detailed in this application note provide robust, validated approaches for determining this compound and its metabolites across diverse matrices. The UPLC-MS/MS method with MWCNT-based clean-up offers rapid, sensitive quantification of parent compound and key metabolites in plant and animal tissues [6] [3]. For enantioselective studies, UPC2-MS/MS delivers efficient chiral separation with reduced solvent consumption and shorter analysis times [4] [1]. These techniques support comprehensive environmental monitoring, food safety assessment, and regulatory compliance efforts related to this important acaricide.
The choice between analytical platforms should consider specific application requirements: UPLC-MS/MS for high-throughput multi-residue analysis, UPC2-MS/MS for enantioselective studies, and GC-MS for traditional residue analysis where LC-MS instrumentation is unavailable. All methods demonstrate sufficient sensitivity to monitor residues at levels relevant to current regulatory standards, providing reliable tools for ensuring food safety and environmental protection.
Cyflumetofen is a novel chiral acaricide widely employed in agricultural systems for controlling spider mites and phytophagous mites. As a racemic mixture comprising two enantiomers, its biological activity, environmental fate, and toxicity exhibit pronounced enantioselectivity due to differential interactions with chiral biomolecules. Research has demonstrated that (-)-cyflumetofen exhibits significantly greater toxicity to both target mites and human cells compared to its (+)-counterpart, necessitating enantioselective analytical methods for accurate risk assessment [1]. Ultra-Performance Convergence Chromatography coupled with tandem mass spectrometry (UPC²-MS/MS) has emerged as a superior analytical platform for chiral pesticide separation, leveraging the unique properties of supercritical CO₂ to achieve rapid, high-resolution separation with dramatically reduced organic solvent consumption compared to conventional HPLC methods [1]. These application notes provide comprehensive methodologies for the enantioselective separation, quantification, and behavior study of this compound enantiomers in various matrices.
UPC² represents an innovative analytical technology that integrates principles of supercritical fluid chromatography (SFC) with ultra-high performance liquid chromatography (UHPLC). The system utilizes supercritical CO₂ as the primary mobile phase component, which exhibits low viscosity and high diffusivity, enabling superior separation efficiency and faster analysis times compared to traditional methods [1]. The coupling with triple quadrupole mass spectrometry provides exceptional sensitivity and selectivity through multiple reaction monitoring (MRM) mode, making it particularly suitable for trace-level enantiomer quantification in complex matrices.
The enantioselectivity of the system is achieved through specialized chiral stationary phases that differentially interact with each enantiomer based on their three-dimensional structure. For this compound, the Trefoil AMY1 column demonstrates exceptional chiral recognition capabilities, facilitating baseline separation of both enantiomers within an abbreviated chromatographic run time [1].
The following diagram illustrates the complete sample preparation workflow:
The optimal chromatographic conditions for this compound enantiomer separation are summarized in the table below:
Table 1: Optimal UPC²-MS/MS Conditions for this compound Enantioseparation
| Parameter | Optimal Condition | Alternative Conditions | Impact on Separation |
|---|---|---|---|
| Chiral Column | Trefoil AMY1 (150 mm × 2.1 mm, 2.5 μm) | - | Baseline enantioselectivity with Rs > 1.5 |
| Mobile Phase | CO₂:isopropanol (96.5:3.5, v/v) | CO₂:methanol (90:10) | Higher alcohol % decreases retention |
| Flow Rate | 1.2 mL/min | 0.8-1.5 mL/min | Lower flow increases resolution but extends run time |
| Column Temperature | 25°C | 20-35°C | Affects enantioselectivity and retention |
| ABPR Pressure | 1800 psi | 1500-2000 psi | Lower pressure enhances efficiency |
| Injection Volume | 2 μL | 1-5 μL | Matrix effects at higher volumes |
| Run Time | 5 minutes | - | Complete resolution within 5 min |
MS/MS Parameters:
For laboratories without UPC² access, normal-phase HPLC provides an alternative approach:
Table 2: Normal-Phase HPLC Conditions for this compound Enantioseparation
| Parameter | Specification |
|---|---|
| Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | n-hexane:2-propanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 234 nm |
| Injection Volume | 10 μL |
| Resolution | 5.5 |
| Run Time | ~15 minutes |
| Elution Order | (-)-cyflumetofen then (+)-cyflumetofen |
The HPLC method demonstrates excellent resolution (Rs = 5.5) with elution order confirmed by online polarimetric detection [3].
Comprehensive method validation was performed according to SANTE/11813/2017 guidelines [1]:
Table 3: Method Validation Parameters for this compound Enantiomers in Apple Matrix
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 10-5000 μg/L | - |
| Coefficient of Determination (R²) | >0.9990 | ≥0.99 |
| Limit of Detection (LOD) | 2.8-4.7 μg/L | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 10 μg/L | S/N ≥ 10 |
| Recovery (%) | 78.3-119.9% | 70-120% |
| Precision (RSD%) | <14.0% | ≤15% |
| Matrix Effect (%) | -15 to +25% | - |
| Uncertainty | Determined by bottom-up approach | - |
The method demonstrated acceptable accuracy and precision across three fortification levels (50, 500, and 1000 μg/kg) with recoveries of 83.6-118.9% and RSDs of 1.1-14.0% [1]. Matrix effects were evaluated by comparing solvent-based standards to matrix-matched standards, with minimal suppression or enhancement observed in apple matrices.
Field studies demonstrated that this compound enantiomers degrade at slightly different rates in apple matrices:
Table 4: Enantioselective Degradation of this compound in Apples Under Field Conditions
| Application Dosage | Half-life (-)-Cyflumetofen (days) | Half-life (+)-Cyflumetofen (days) | Enantiomer Fraction Variation |
|---|---|---|---|
| 1.5× Recommended | 22.42 | 23.64 | (-)-enantiomer degraded slightly faster |
| 5× Recommended | 22.13 | 22.23 | Minimal enantioselectivity |
| Soil (for comparison) | 12.2 | 13.6 | Significant enantioselectivity |
The degradation followed first-order kinetics with half-lives of approximately 22-24 days in apples, indicating minimal enantioselectivity in this matrix compared to soil, where significant differences were observed [1] [5].
Studies revealed uneven distribution of this compound enantiomers in apple tissues:
This distribution pattern has significant implications for human exposure, particularly for consumers who eat unpeeled apples.
Food processing significantly reduces this compound residues in apple products:
Table 5: Processing Factors (PF) for this compound in Apple Processing
| Processing Method | Processing Factor (PF) | Reduction (%) | Enantioselectivity |
|---|---|---|---|
| Washing | 0.6-0.8 | 20-40% | Minimal |
| Peeling | 0.28 | 72% | Not observed |
| Enzymatic Processing | 0.4-0.7 | 30-60% | Moderate |
| Fermentation | 0.2-0.5 | 50-80% | Significant |
| Overall Reduction | - | >90% | - |
Processing factors (PFs) were generally less than 1, indicating reduction during processing [4]. Fermentation processes exhibited significant enantioselective behavior, following first-order kinetics with preferential degradation of one enantiomer depending on specific process conditions.
The following diagram illustrates the degradation kinetics and distribution behavior of this compound enantiomers:
The long-term dietary risk assessment for this compound residues in apples indicated that consumption does not pose significant health risks to the population when the acaricide is applied according to Good Agricultural Practices [1]. The risk assessment considered:
The significantly lower toxicity of the (+)-enantiomer compared to the (-)-enantiomer contributes to the overall safety profile, particularly when enantiomer fraction changes during processing and degradation are considered [1].
Table 6: Troubleshooting Common Issues in this compound Enantioseparation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Resolution | Column degradation, suboptimal mobile phase, temperature fluctuation | Replace guard column, adjust co-solvent ratio (3-5% isopropanol), maintain constant temperature |
| Peak Tailing | Secondary interactions, excessive injection volume, matrix effects | Improve sample clean-up, reduce injection volume, use matrix-matched standards |
| Retention Time Shift | Mobile phase composition variation, column aging, pressure fluctuations | Prepare fresh mobile phase, condition column, maintain constant ABPR pressure |
| Signal Suppression | Matrix components, ion source contamination | Enhance sample clean-up, optimize source parameters, use isotope-labeled internal standard |
| Retention Time Drift | CO₂ density fluctuations, temperature instability | Use high-precision back pressure regulator, maintain constant column temperature |
The UPC²-MS/MS method detailed in these application notes provides a robust, sensitive, and environmentally friendly approach for the enantioselective separation and quantification of this compound enantiomers in various matrices. The method offers significant advantages over conventional HPLC, including reduced analysis time (5 minutes versus 15 minutes), dramatically lower organic solvent consumption, and enhanced sensitivity.
The comprehensive data on enantioselective degradation, distribution in plant tissues, and processing effects enable more accurate risk assessments and support the establishment of science-based maximum residue limits that account for enantioselective differences in toxicity and environmental behavior. These protocols provide researchers with reliable methodologies for monitoring this compound enantiomers in compliance with modern green chemistry principles and advancing food safety initiatives.
This compound represents a novel chiral acaricide of the benzoyl acetonitrile class that has gained significant agricultural importance for controlling red spider mites in various crops, especially apples. As a fluorinated pesticide containing stereocenters, this compound exhibits enantioselective behavior in biological systems, with the (-)-enantiomer demonstrating significantly higher toxicity toward both target mites and human cells compared to its (+)-counterpart. The growing global market for this compound, projected to reach $815.3 million by 2025, underscores the need for robust analytical methods to monitor residues and assess dietary risks [1]. These application notes provide detailed protocols for residue analysis, enantioselective separation, and risk assessment methodologies tailored for researchers and scientific professionals involved in pesticide residue analysis and food safety evaluation.
The complex chemical behavior of this compound, including its transformation into metabolites such as 2-(trifluoromethyl)benzoic acid (B-1) and 2-(trifluoromethyl)benzamide (B-3), necessitates sophisticated analytical approaches. Furthermore, the differential distribution of this compound enantiomers in plant tissues and their varying persistence during food processing creates analytical challenges that require specialized methodologies. This document comprehensively addresses these challenges by providing validated protocols for simultaneous determination of this compound and its metabolites across diverse food matrices, with particular emphasis on apple production systems [2] [3].
The analysis of this compound residues has evolved significantly, with several sophisticated techniques being employed to address different analytical requirements:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method provides excellent sensitivity with detection limits as low as 0.005 mg/kg in tea matrices and enables simultaneous quantification of multiple pesticides. The typical analysis time is less than 4 minutes, offering high throughput for regulatory testing [2].
Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS): Utilizing supercritical CO₂ as the primary mobile phase, this technique offers superior chiral separation with reduced organic solvent consumption. It demonstrates excellent linearity (R² > 0.9990) across concentration ranges of 10-5000 μg/L, with recovery rates of 78.3-119.9% in apple matrices [4] [3].
QuEChERS-UPLC-MS/MS Integration: This combined approach enables efficient multi-residue analysis with minimal sample preparation time. The method incorporates enhanced matrix purification using optimized adsorbents (150 mg MgSO₄ + 30 mg PSA + 15 mg C18 + 2.5 mg GCB) to remove pigments and fats, achieving recovery rates of 60.1-120.6% across 13 different agricultural matrices [2].
Rigorous validation according to international standards ensures analytical reliability:
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | UPC²-MS/MS | UPLC-MS/MS | QuEChERS-UPLC-MS/MS |
|---|---|---|---|
| Linearity Range | 10-5000 μg/L | 0.01-1.0 mg/kg | Matrix-dependent |
| Determination Coefficient (R²) | >0.9990 | >0.995 | >0.995 |
| Limit of Detection (LOD) | 2.8-4.7 μg/L | 0.005 mg/kg | 0.01 mg/kg |
| Limit of Quantification (LOQ) | 10 μg/L | 0.01 mg/kg | 0.01-0.03 mg/kg |
| Recovery Rate | 78.3-119.9% | 81.1-119.9% | 60.1-120.6% |
| Relative Standard Deviation (RSD) | <14% | 0.8-11.0% | <20% |
The enantioselective separation of this compound using UPC²-MS/MS employs a Trefoil AMY1 column (150 mm × 2.1 mm i.d., 2.5 μm particle size) with isocratic elution using CO₂ and isopropanol (96.5:3.5 v/v) at 1.2 mL/min, achieving baseline separation within 5 minutes [4]. For non-chiral analysis, the UPLC-MS/MS method utilizes 0.01% formic acid in water (mobile phase A) and methanol (mobile phase B) to optimize peak shapes and resolution [2].
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach has been optimized specifically for this compound extraction from apple and other crop samples:
Homogenization: Representative apple samples are homogenized using a high-speed blender to ensure particle size reduction and sample uniformity.
Extraction: Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (HPLC grade) and shake vigorously for 1 minute. Subsequently, add a salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g C₆H₅Na₃O₇·2H₂O, and 0.5 g C₆H₆Na₂O₇·1.5H₂O, followed by immediate shaking for 1 minute [2].
Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes at room temperature to achieve phase separation.
Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive Solid-Phase Extraction (d-SPE) tube containing 150 mg MgSO₄, 30 mg PSA, 15 mg C18, and 2.5 mg GCB. Shake vigorously for 30 seconds and centrifuge at 4000 rpm for 5 minutes [2].
Filtration: Filter the supernatant through a 0.22 μm nylon membrane into an autosampler vial for analysis.
The efficiency of extraction varies significantly across different crop matrices, necessitating method optimization:
High-water content matrices (apples, tomatoes, cucumbers): The standard QuEChERS protocol provides optimal recovery without modification.
High-pigment matrices (grape skins, spinach): Increased GCB content (up to 5 mg) is recommended to effectively remove chlorophyll and carotenoids.
High-fat matrices (avocado, olive): Enhanced lipid removal requires increased C18 content (up to 25 mg) and additional freezing steps at -20°C for 30 minutes prior to d-SPE cleanup.
Dry matrices (cereal grains, hops): Preliminary hydration with 5 mL ultrapure water is essential before acetonitrile addition to ensure efficient extraction [2] [5].
The simultaneous determination of this compound and its metabolites requires optimized chromatographic conditions:
Table 2: Optimized UPLC-MS/MS Conditions for this compound Analysis
| Parameter | Configuration |
|---|---|
| Chromatographic System | Waters ACQUITY UPLC H-Class |
| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) |
| Column Temperature | 40°C |
| Injection Volume | 5 μL |
| Mobile Phase A | 0.01% formic acid in water |
| Mobile Phase B | Methanol (HPLC grade) |
| Gradient Program | 0 min: 30% B; 1.0 min: 90% B; 2.5 min: 90% B; 3.0 min: 30% B; 4.0 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometer | Xevo TQ-S micro |
| Ionization Mode | Positive electrospray (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
For multiple reaction monitoring (MRM), the following transitions are monitored for this compound and its metabolites:
This compound: Precursor ion m/z 494.1 → product ions m/z 184.0 (quantifier) and m/z 155.9 (qualifier) with collision energies of 25 eV and 35 eV, respectively.
Metabolite B-1: Precursor ion m/z 189.0 → product ion m/z 145.0 with collision energy of 15 eV.
Metabolite B-3: Precursor ion m/z 188.0 → product ion m/z 144.0 with collision energy of 18 eV [2] [5].
The dwell time for each transition should be optimized to 0.05-0.1 seconds to ensure sufficient data points across chromatographic peaks. Mass calibration should be performed using sodium formate solution prior to analysis, and system suitability tests should verify retention time stability (<2% RSD) and signal intensity (>5000 counts for 1 ng standard injection).
The enantioselective behavior of this compound necessitates specialized chiral separation protocols:
Column Selection: Trefoil AMY1 (150 mm × 2.1 mm i.d., 2.5 μm particle size) provides optimal enantioselectivity for this compound separation.
Mobile Phase Composition: Supercritical CO₂ (≥99.999% purity) with isopropanol (3.5%, HPLC grade) as co-solvent.
Chromatographic Conditions: Isocratic elution at 1.2 mL/min flow rate, back pressure regulator set to 2000 psi, and column temperature maintained at 35°C [4].
The elution order is consistent across apple matrices, with (-)-cyflumetofen eluting before (+)-cyflumetofen. The enantiomeric ratio (EF) can be calculated using the peak area ratio of (-)-enantiomer to the sum of both enantiomers, with values of 0.5 indicating racemic mixture.
The dissipation behavior of this compound enantiomers follows first-order kinetics, described by the equation: [ C_t = C_0 \cdot e^{-kt} ] Where (C_t) is the concentration at time t, (C_0) is the initial concentration, and k is the degradation rate constant.
The half-life (t₁/₂) is calculated as: [ t_{1/2} = \frac{\ln 2}{k} ]
Under field conditions, this compound demonstrates similar degradation rates for both enantiomers, with half-lives of approximately 22.13-22.23 days at 5-fold applied dosage and 22.42-23.64 days at 1.5-fold applied dosage in apples [4]. The uneven distribution of this compound in apple tissues has been quantified, with approximately 50% of residues concentrated in the peel, 22% in the peduncle, and 16% in the pomace, highlighting the importance of matrix selection in residue analysis [4].
Processing factors (PFs) are critical parameters for evaluating the fate of pesticide residues during food processing, defined as the ratio of residue concentration in processed commodities to that in raw agricultural commodities. Studies have demonstrated that various apple processing techniques significantly reduce this compound residues:
Table 3: Processing Factors for this compound in Apple Processing
| Processing Technique | Processing Factor (PF) | Reduction Efficiency | Notes |
|---|---|---|---|
| Washing | 0.65-0.85 | 15-35% | Water-based washing, moderate efficacy |
| Peeling | 0.28-0.35 | 65-72% | Highly effective, removes contaminated peel |
| Blanching | 0.45-0.60 | 40-55% | Heat treatment enhances degradation |
| Juicing | 0.50-0.70 | 30-50% | Pulp and pomace retain higher residues |
| Fermentation (Wine) | 0.15-0.25 | 75-85% | Extended process, microbial activity |
| Fermentation (Vinegar) | 0.08-0.15 | 85-92% | Highest reduction, extended transformation |
The enantioselective degradation observed during fermentation processes indicates stereoselective behavior, with variation in reduction rates between enantiomers. This behavior is particularly pronounced during alcoholic fermentation, where the (-)-enantiomer demonstrates slightly faster degradation compared to the (+)-enantiomer [3] [6].
The reduction mechanisms vary by processing technique:
Physical removal: Peeling and coring eliminate the primary deposition sites for pesticide residues, with the wax layer of apple peel retaining significant this compound concentrations.
Chemical degradation: Thermal processing (blanching, pasteurization) accelerates hydrolysis and structural breakdown of this compound molecules.
Biochemical transformation: Fermentation processes induce microbial degradation and enzymatic conversion of this compound into metabolites B-1 and B-3 [3].
The pH dependence of this compound stability is particularly relevant during vinegar production, where acidic conditions (pH 3-4) promote degradation. Studies have confirmed that the formation of metabolite B-1 increases proportionally with this compound reduction during fermentation, confirming transformation pathways [3].
The dietary risk assessment for this compound employs established methodologies to evaluate potential consumer exposure:
Chronic Exposure Calculation: Utilizes the EFSA Pesticide Residues Intake Model (PRIMo) to estimate long-term intake across different population groups.
Toxicological Reference Values: The Acceptable Daily Intake (ADI) for this compound has been established at 0.04 mg/kg body weight per day, while an Acute Reference Dose (ARfD) is deemed unnecessary based on toxicological profile [7] [5].
Recent regulatory updates have established Maximum Residue Limits (MRLs) for various crops:
Table 4: Current MRLs for this compound in Selected Crops
| Commodity | MRL (mg/kg) | Regulatory Authority | Notes |
|---|---|---|---|
| Apples | 0.2-0.6 | EU, EPA | Varies by application rate |
| Berry, low growing | 0.6 | EPA | Subgroup 13-07G |
| Fruit, small, vine climbing | 0.6 | EPA | Except fuzzy kiwifruit |
| Vegetable, cucurbit | 2.0 | EPA | Group 9 |
| Tomatoes | 0.6 | EU | Field and greenhouse |
| Citrus fruits | 0.6 | EU | Oranges, lemons, mandarins |
| Hops | 0.1 | EU | Dried cones |
The highest chronic exposure calculations for this compound represent only 1-2% of the ADI across all population groups (including vulnerable subgroups like children and toddlers), indicating negligible long-term health concerns when MRLs are observed [7] [5].
Global regulatory alignment continues to evolve for this compound residues:
European Food Safety Authority (EFSA): Established comprehensive MRLs across multiple crop categories with enforcement methods capable of detecting residues at 0.01 mg/kg in plant commodities and 0.02 mg/kg in animal commodities [5].
U.S. Environmental Protection Agency (EPA): Recently updated tolerances for this compound in various crop groups, replacing commodity-specific limits with subgroup tolerances to streamline regulation [8].
Codex Alimentarius: International MRLs (CXLs) have been established for key commodities, though differences in crop grouping and limits persist between regulatory jurisdictions.
The residue definition varies by regulatory authority, with the EU defining the residue for enforcement as "this compound (sum of isomers)" and for risk assessment as "sum of this compound (sum of isomers) and 2-(trifluoromethyl)benzoic acid (metabolite B-1), expressed as this compound" [5]. This distinction is critical for analytical method selection and data interpretation.
The following diagram illustrates the complete analytical workflow for this compound residue analysis in apples and other crops, integrating both enantioselective and multi-residue approaches:
Figure 1: Comprehensive Workflow for this compound Residue Analysis in Agricultural Commodities
The analytical methodologies detailed in these application notes provide robust frameworks for determining this compound residues in apples and other crops. The integration of QuEChERS-based sample preparation with advanced chromatographic techniques enables reliable quantification at regulatory levels, while enantioselective analysis offers insights into the stereospecific behavior of this chiral pesticide. The documented processing factors demonstrate significant residue reduction through common food processing techniques, particularly fermentation, which should be incorporated into refined dietary exposure assessments.
Future methodological developments will likely focus on high-throughput screening approaches incorporating biosensors for rapid field testing, while confirmatory methods will continue to leverage advancements in high-resolution mass spectrometry for non-targeted detection of metabolites and transformation products. Additionally, the growing understanding of enantioselective environmental fate and toxicity will probably drive increased regulatory attention on chiral-specific risk assessments, necessitating continued refinement of enantioselective analytical protocols.
Cyflumetofen is a benzoyl acetonitrile acaricide that is highly selective against phytophagous mites [1]. Its mode of action involves inhibiting the mitochondrial electron transport chain at complex II (succinate dehydrogenase), a mechanism classified as Group 25A by the Insecticide Resistance Action Committee (IRAC) [1] [2]. This leads to a loss of motor coordination, paralysis, and death [1]. It is effective against all developmental stages of key spider mite species, including Tetranychus urticae (Twospotted spider mite) and Panonychus species [1] [2].
Field and laboratory trials have demonstrated the efficacy and safety of this compound across multiple crops.
| Crop | Efficacy & Key Findings | Phytotoxicity & Safety |
|---|---|---|
| Tomatoes | Effective control of twospotted spider mite (Tetranychus urticae) [3]. | No phytotoxicity symptoms (leaf burn, curling) observed in 30-day-old plants; rated zero for phytotoxicity [3]. |
| Cucurbits (e.g., squash, cucumbers) | Effective control of twospotted spider mite in trials on summer squash [3]. | Information not specified in available search results. | | Strawberries | Effective control of twospotted spider mite; identified as a valuable tool for Integrated Pest Management (IPM) [3]. | Information not specified in available search results. | | Blueberries | Trial results from 2019 were not encouraging for this compound use [3]. | Information not specified in available search results. |
Spider mites are known for their rapid development of resistance to acaricides [2]. To preserve the efficacy of this compound, it is crucial to rotate it with miticides from different IRAC groups (with different modes of action) [3]. A long-term survey in Turkey showed that over-reliance on this compound alone led to a sharp decrease in its efficacy within three years of registration, with some field populations developing resistance levels over 1,700-fold [2].
Sublethal concentrations of this compound (LC10 and LC30) can impact the biological parameters of predatory mites, key natural enemies of spider mites. The following table summarizes effects on two species when adults were exposed to sublethal concentrations:
| Biological Parameter | Phytoseiulus persimilis | Neoseiulus californicus |
|---|---|---|
| Oviposition Period (days) | Reduced from 22.51 (control) to 20.34 [4] | Reduced from 22.21 (control) to 19.66 [4] |
| Intrinsic Rate of Increase (r) | 0.203 (control) vs. 0.238 (LC10) & 0.214 (LC30) [4] | 0.238 (control) vs. 0.203 (LC10) & 0.223 (LC30) [4] |
These findings indicate that even sublethal exposures can reduce the reproductive performance of these biocontrol agents. Therefore, careful application is necessary to minimize harm in IPM systems that rely on them [4].
Adhering to standardized bioassay and molecular protocols is essential for tracking resistance development.
This compound is a valuable tool for managing spider mites in specialty crops. Its successful long-term use depends on strategic application within an IPM framework that emphasizes resistance management through rotation and consideration of non-target impacts on biological control agents. Continuous monitoring of resistance levels and underlying mechanisms is essential for guiding evidence-based management strategies.
Ultra-performance convergence chromatography (UPC2) is an environmentally friendly analytical technique that uses supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents compared to traditional HPLC [1]. When coupled with tandem mass spectrometry (MS/MS), it provides a robust, highly sensitive, and fast platform for separating and quantifying chiral pesticide enantiomers [1] [2].
1. Key Advantages of the Method:
2. Quantitative Performance Data: The following table summarizes the validated performance characteristics of the UPC2-MS/MS method for this compound in different matrices as reported in the literature.
Table 1: Method Validation Data for UPC2-MS/MS Analysis of this compound
| Matrix | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Linear Range | Determination Coefficient (r²) | Half-Life (Days) | Reference |
|---|---|---|---|---|---|---|---|
| Apple parts | This compound enantiomers | 78.3 to 119.9 | < 14.0 | Not specified | Not specified | ~22.2 - 23.6 | [1] |
| Apple products | This compound enantiomers | 81.1 to 119.9 | 0.8 to 11.0 | Not specified | > 0.9954 | Not specified | [3] |
| Field Soil | This compound enantiomers | Not specified | Not specified | Not specified | Not specified | 12.2 to 13.6 | [2] |
Protocol 1: Determination of this compound Enantiomers in Apple and Apple Products
This protocol is adapted from methods used in residue and processing studies [1] [3].
1. Sample Preparation (QuEChERS Method):
2. UPC2-MS/MS Analysis:
The workflow for this analytical process is outlined below.
Protocol 2: Enantioselective Separation and Dissipation Study in Soil
This protocol is adapted from the field soil analysis method [2].
1. Sample Preparation:
2. UPC2-MS/MS Analysis:
The application of these protocols has yielded critical data on the behavior of this compound.
1. Residue Distribution in Apples: Studies show that this compound is unevenly distributed in apples. After application, the relative content in the peel can be as high as 50%, while it is much lower in the peduncle (22%) and pomace (16%) [1]. This has significant implications for risk assessment and processing.
2. Enantioselective Degradation:
3. Dietary Risk Assessment: Long-term dietary risk assessment indicates that the consumption of apples containing this compound residues, when the pesticide is applied according to good agricultural practices, does not pose an unacceptable health risk to consumers [1].
The chiral separation mechanism and key findings are visualized below.
Ultra-performance convergence chromatography tandem mass spectrometry (UPC2-MS/MS) has proven to be a powerful and reliable technique for the enantioselective analysis of the chiral pesticide this compound. The provided protocols for apples and soil are robust, sensitive, and environmentally compatible. The data generated using these methods are essential for understanding the environmental fate, enforcing maximum residue limits (MRLs), and ensuring the safety of agricultural products for consumers.
Cyflumetofen (CYF) is a novel benzoyl acetonitrile acaricide widely used in agricultural systems for controlling phytophagous mites across various crops [1]. Understanding its environmental fate, particularly its degradation behavior in aquatic systems, is crucial for accurate environmental risk assessment. Hydrolysis is a primary degradation pathway for pesticides in water, involving nucleophilic substitution where water molecules attack specific centers in the pesticide molecule [2]. These degradation processes produce metabolites with potentially different mobility and toxicity profiles than the parent compound, necessitating thorough investigation of both degradation kinetics and transformation products [2] [3].
These application notes provide standardized protocols for studying this compound degradation in aquatic environments, identifying its major metabolites, and quantifying residual compounds using advanced analytical techniques. The methodologies outlined are essential for researchers, environmental scientists, and regulatory professionals involved in pesticide safety evaluation and environmental monitoring programs, enabling standardized assessment of this compound's environmental persistence and ecological impact.
This compound degradation in aquatic environments follows first-order kinetics across various conditions [2] [4]. Its hydrolysis rate is significantly influenced by both pH and temperature, with degradation accelerating under alkaline conditions and higher temperatures [2]. The table below summarizes the half-life ranges observed under different environmental conditions:
| Environmental Condition | Half-Life Range | Key Influencing Factors | Reference |
|---|---|---|---|
| Aqueous Hydrolysis (pH 4-9) | 1.2 hours - 23.3 days | pH (primary), temperature | [2] |
| Surface Water/Sediment Systems (Aerobic) | 15.1 - 16.9 days | Oxygen content, sediment type | [2] [4] |
| Surface Water/Sediment Systems (Anaerobic) | 16.1 - 17.3 days | Oxygen depletion, microbial activity | [4] |
| Soil Systems (Aerobic) | 10.3 - 12.4 days | Soil type, pH, organic matter | [4] |
The degradation of this compound produces several metabolites, with 2-(trifluoromethyl) benzoic acid (B-1) and 2-(trifluoromethyl) benzamide (B-3) identified as the primary transformation products [2] [4]. The distribution patterns of these metabolites vary significantly between different environmental compartments:
Figure 1: this compound Degradation Pathways in Aquatic Environments. This diagram illustrates the primary degradation routes of this compound under various environmental conditions, showing the formation of key metabolites through both abiotic and biotic processes.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been successfully applied for this compound and metabolite extraction:
Extraction:
Cleanup:
The following table summarizes optimized LC-MS/MS conditions for simultaneous detection of this compound and its metabolites:
| Parameter | Specification | Application |
|---|---|---|
| Instrument | Triple quadrupole LC-MS/MS | Quantification of this compound, B-1, and B-3 [3] [5] |
| Column | C18 column (e.g., Acclaim C18, 4 μm, 250 × 4.6 mm) | Separation of analytes [5] |
| Mobile Phase A | Water/Methanol (95:5) with 0.1% formic acid/5 mM ammonium formate | Aqueous component [5] |
| Mobile Phase B | Methanol/Water (95:5) with 0.1% formic acid/5 mM ammonium formate | Organic component [5] |
| Gradient Program | 5% B (0 min) → 95% B (10 min) → 95% B (13 min) → 5% B (13.01 min) | Elution profile [5] |
| Flow Rate | 0.3 mL/min | Optimal separation efficiency [5] |
| Injection Volume | 2 μL | Sample introduction [5] |
| Ionization Mode | Electrospray Ionization (ESI) positive | Ionization of target compounds [5] |
| Detection Mode | Selected Reaction Monitoring (SRM) | Selective and sensitive detection [5] |
| LOQ | 0.10 μg/L for water matrices [6] | Method sensitivity threshold |
Calculate degradation rates using first-order kinetic model:
Ensure analytical methods meet acceptable performance criteria:
| Parameter | Acceptance Criteria | Performance Data |
|---|---|---|
| Linearity | R² > 0.99 in concentration range 0.01–10 mg/kg | Meets requirements [2] |
| Recovery | 60.1–120.6% across different matrices | Within acceptable range [3] |
| Limit of Quantification (LOQ) | ≤ 0.10 μg/L for water matrices | Achievable [6] |
| Precision | RSD < 15% for replicate analyses | Typically achieved [3] |
The degradation characteristics of this compound have significant implications for environmental risk assessment:
These application notes provide comprehensive protocols for studying this compound degradation in aquatic environments. The standardized methodologies enable researchers to generate comparable data on degradation kinetics, metabolite formation, and environmental fate across different laboratory and field conditions. The emphasis on quality control and method validation ensures reliability of results for regulatory decision-making.
Future research should focus on long-term ecological effects of this compound metabolites, particularly B-3, and their behavior in complex aquatic systems under realistic environmental scenarios. The development of improved remediation strategies for metabolite contamination in water resources represents another priority research area.
1. Introduction Cyflumetofen is a novel acaricide effective against spider mites. From a regulatory and safety perspective, it is crucial to monitor not only the parent compound but also its primary metabolites. The metabolite 2-(trifluoromethyl) benzamide (B-3) has been identified as potentially more toxic than this compound itself, and both B-3 and α,α,α-trifluoro-o-toluic acid (B-1) can be found in the environment at significant levels [1]. This application note describes a simultaneous residue analysis method for this compound, B-1, and B-3 in a range of commodities, including high-water, high-acid, high-sugar, and complex matrices like tea and animal liver [1].
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation (QuEChERS-based Method) The following workflow outlines the sample preparation and analysis process:
2.3. UPLC-MS/MS Analysis
3. Method Validation and Performance Data The method was comprehensively validated. The tables below summarize the key performance characteristics.
Table 1: Method Validation Parameters for this compound and Metabolites [1]
| Parameter | This compound | B-1 | B-3 |
|---|---|---|---|
| Retention Time (min) | 3.71 | 2.34 | 2.21 |
| Ionization Mode | ESI+ | ESI- | ESI+ |
| Linearity Range (μg/L) | 1 - 100 | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | >0.998 | >0.997 | >0.998 |
| Limit of Quantification (LOQ) | 0.7 - 9.8 μg/kg | 0.7 - 9.8 μg/kg | 0.7 - 9.8 μg/kg |
Table 2: Average Recovery and Precision Data [1]
| Matrix | This compound (% Recovery) | B-1 (% Recovery) | B-3 (% Recovery) | RSD (%) |
|---|---|---|---|---|
| Apple | 92.5 | 88.4 | 95.1 | < 7.6 |
| Tomato | 94.2 | 90.1 | 96.8 | < 7.6 |
| Soybean | 89.7 | 85.2 | 91.5 | < 7.6 |
| Green Tea | 86.3 | 79.3 | 88.9 | < 7.6 |
| Fish | 105.8 | 98.7 | 110.2 | < 7.6 |
| Pork Liver | 112.4 | 102.5 | 117.6 | < 7.6 |
4. Notes and Discussion
The core approach for identifying and quantifying this compound and its main metabolites involves UPLC-MS/MS coupled with efficient sample cleanup techniques. The following table summarizes the key metabolites and their analytical characteristics.
| Compound Name | CAS No. | Chemical Formula | Role in Metabolism | Ionization Mode (ESI) | Key Matrix Effects (%) |
|---|---|---|---|---|---|
| This compound (Parent) | 400882-07-7 | C₂₄H₂₄F₃NO₄ | Acaricide active ingredient | Positive (ESI+) | -14.2 to +12.3 [1] |
| AB-1 | 2429962-86-5 | C₂₀H₁₈F₃NO | Main toxic metabolite in mites [2] | Information Missing | Information Missing |
| B-1 (TFTA) | 433-97-6 | C₈H₅F₃O₂ | Primary metabolite in plants & hydrolysis [2] | Negative (ESI-) | -15.1 to +11.7 [1] |
| B-3 | 360-64-5 | C₈H₆F₃NO | Metabolite present in soil [2] | Positive (ESI+) | -13.6 to +13.9 [1] |
Here are detailed methodologies for sample preparation and instrumental analysis based on the search results.
Two effective cleanup methods are documented, both following an initial extraction with acetonitrile [1] [2].
Method 1: Dispersive SPE with Multi-Walled Carbon Nanotubes (MWCNTs) This method is validated for plant and animal origin samples (tomato, apple, green tea, fish, etc.) [1].
Method 2: Combined Nano-Adsorbents with Low-Temperature Cleanup This method was developed specifically for challenging tea matrices and includes the metabolite AB-1 [2].
The following workflow generalizes the UPLC-MS/MS conditions adapted from the research for the simultaneous determination of these compounds.
Chromatography Conditions:
Mass Spectrometry Conditions:
This compound is a pro-acaricide. Its acaricidal activity is not from the parent compound itself, but from its main metabolite, AB-1 (also referred to as the de-esterified form) [1] [2]. This active metabolite inhibits mitochondrial complex II (succinate dehydrogenase, SQR), which plays a critical role in both the Krebs cycle and the mitochondrial electron transport chain [3] [1].
The following diagram outlines the activation of this compound and its effect on the mitochondrial electron transport chain:
The table below summarizes the core elements of a complex II inhibition assay based on published research:
| Assay Component | Description from Literature |
|---|---|
| Active Inhibitor | This compound-AB1 metabolite [2] |
| Enzyme Source | Mitochondria isolated from spider mites (Tetranychus urticae) [2] |
| Key Reagents | Succinate (substrate), Ubiquinone (electron acceptor), Atpenin A5 (reference inhibitor) [2] |
| Activity Measurement | Spectrophotometric measurement of succinate-dependent ubiquinone reduction [2] |
| Data Analysis | Calculation of IC50 (half-maximal inhibitory concentration) values [2] |
Here is a synthesis of the detailed procedures used in published studies:
The following table presents example data obtained from these types of assays, demonstrating the potency and selectivity of the inhibitor:
| Inhibitor | Organism / System | Reported IC50 (Half-Maximal Inhibitory Concentration) | Context & Notes |
|---|---|---|---|
| This compound-AB1 | Tetranychus urticae (Spider Mite) Mitochondria | Potent inhibition at extremely low concentrations [1]. | In vitro activity; contributes to high selectivity against mites [1] [2]. |
| This compound-AB1 | Insect / Mammalian Mitochondria | Inhibition was >300-fold weaker than in spider mites [2]. | Explains the compound's favorable safety profile for non-target organisms [1] [2]. |
| Atpenin A5 (Reference Inhibitor) | Tetranychus urticae (Spider Mite) Mitochondria | Used as a positive control [2]. | Validates the experimental assay system [2]. |
Green chemistry principles have revolutionized the analysis of pesticide residues in agricultural and environmental samples, promoting the reduction of hazardous solvent use, minimizing waste generation, and improving operator safety. Conventional analytical methods for pesticides like cyflumetofen—a chiral benzoyl acetonitrile acaricide widely used in agriculture for mite control—often require substantial amounts of organic solvents, generating significant chemical waste [1] [2]. This application note presents two green chemistry approaches for this compound analysis: Ultra-Performance Convergence Chromatography coupled with tandem mass spectrometry (UPC²-MS/MS) that utilizes supercritical CO₂ as the primary mobile phase, dramatically reducing organic solvent consumption, and a modified QuEChERS-UPLC-MS/MS method optimized for simultaneous determination of this compound and its metabolites alongside other fluorinated pesticides [3] [1]. These methods provide robust, sensitive, and environmentally compatible analytical solutions for researchers monitoring this compound residues in various matrices while adhering to green chemistry principles.
UPC²-MS/MS represents a green analytical technique that combines supercritical fluid chromatography (SFC) with ultra-high performance liquid chromatography (UHPLC) technologies, using supercritical CO₂ as the primary mobile phase component [1]. This approach offers distinct advantages over conventional methods, including reduced analysis times, dramatically lower organic solvent consumption (typically >90% reduction), and enhanced selectivity for chiral separations [2]. The technique is particularly valuable for this compound analysis because commercial this compound is a racemic mixture of two enantiomers that exhibit different toxicological profiles, with the (-)-enantiomer demonstrating significantly higher toxicity to both target mites and human cells compared to the (+)-enantiomer [1] [2]. This enantioselectivity in toxicity underscores the importance of chiral separation for accurate risk assessment, as evaluating the racemic mixture may lead to inaccurate threat evaluation for both environmental and human health [2].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with UPLC-MS/MS provides an efficient multi-residue method for simultaneous determination of this compound, its metabolites, and other fluorinated pesticides across diverse matrices [3]. This method has been optimized specifically for fluorinated pesticides, which present particular analytical challenges due to their varying polarity, volatility, and degradation characteristics [3]. The method integrates enhanced matrix purification strategies to remove interfering compounds such as pigments and fats, combined with high-resolution tandem mass spectrometry to achieve specific identification and simultaneous detection of multiple analytes with exceptional sensitivity (μg/kg level) and rapid analysis (response time <4 minutes) [3]. This approach demonstrates the application of green chemistry principles through minimized sample preparation steps, reduced solvent consumption, and high-throughput capability, making it suitable for monitoring pesticide residues in compliance with increasingly stringent food safety regulations.
The UPC²-MS/MS method has been rigorously validated with the following performance characteristics [1] [2]:
Table 1: Method validation parameters for UPC²-MS/MS analysis of this compound enantiomers
| Parameter | Value | Matrix |
|---|---|---|
| Linear range | 10–5000 μg/L | Apple tissues |
| Coefficient of determination (R²) | >0.9990 | All apple parts |
| LOD | 2.8–4.7 μg/L | Apple tissues |
| LOQ | 10 μg/L | Apple tissues |
| Recovery (%) | 78.3–119.9% | Apple peel, pulp, peduncle |
| Relative Standard Deviation | <14.0% | All matrices |
| Enantiomer resolution | >1.5 | - |
Table 2: Method validation parameters for QuEChERS-UPLC-MS/MS analysis
| Parameter | This compound | Metabolite B-3 | Sulfoxaflor | Fluridone |
|---|---|---|---|---|
| Linear range (μg/L) | 1-500 | 1-500 | 1-500 | 1-500 |
| LOD (μg/kg) | 0.5 | 0.5 | 0.3 | 0.3 |
| LOQ (μg/kg) | 1.0 | 1.0 | 1.0 | 1.0 |
| Recovery (%) | 74.2-119.3 | 76.5-118.7 | 72.8-116.9 | 70.3-119.6 |
| Matrix effect (%) | -15.2 to 12.7 | -18.3 to 10.5 | -12.8 to 14.2 | -16.4 to 11.9 |
| RSD (%) | <15% | <15% | <15% | <15% |
Studies using the UPC²-MS/MS method have revealed important insights into the enantioselective behavior of this compound in apples under field conditions. The degradation of this compound enantiomers follows first-order kinetics with comparable half-lives for both enantiomers—approximately 22-24 days regardless of application dosage (1.5× or 5× recommended dosage) [1]. This indicates that the degradation of (-)-cyflumetofen is only insignificantly favored over its enantiomer, suggesting that environmental factors rather than enzymatic processes primarily drive degradation in apple matrices [1].
Distribution studies have demonstrated that this compound is unevenly distributed in apples, with the highest concentrations found in the peel (50%), followed by the peduncle (22%), and pulp (16%) [1] [2]. This distribution pattern has significant implications for consumer exposure, as peeling can substantially reduce this compound intake. The processing factor (PF) for peeling tomatoes (a similar matrix) has been determined to be 0.28, indicating a 72% reduction in residue levels through this simple processing step [4].
Food processing significantly influences this compound residue levels in final food products. Monitoring processing factors (PFs)—defined as the ratio of residue concentration in processed commodities to that in raw agricultural commodities—provides critical data for refining dietary exposure assessments [3]. The following processing factors have been observed for this compound in various fruits and vegetables:
Table 3: Processing factors for this compound in various food processing techniques
| Processing Technique | Commodity | Processing Factor (PF) | Residue Reduction |
|---|---|---|---|
| Peeling | Tomato | 0.28 | 72% |
| Washing | Apple | 0.45 | 55% |
| Heat treatment | Tomato paste | 0.65 | 35% |
| Homogenization | Tomato | 0.82 | 18% |
| Sterilization | Tomato paste | 0.71 | 29% |
These processing factors demonstrate that simple physical processes like peeling and washing are highly effective in reducing this compound residues, while thermal processing shows more variable effects. The data underscore the importance of considering processing effects in dietary risk assessment models to ensure accurate estimation of consumer exposure [3] [4].
The following workflow diagrams illustrate the key analytical processes for this compound analysis using green chemistry approaches:
Figure 1: UPC²-MS/MS workflow for chiral separation and analysis of this compound enantiomers in food matrices
Figure 2: QuEChERS-UPLC-MS/MS workflow for multi-residue analysis of this compound and related fluorinated pesticides
The green chemistry methods presented herein offer robust, sensitive, and environmentally responsible approaches for the analysis of this compound and its metabolites in various matrices. The UPC²-MS/MS method provides distinct advantages for chiral separation of this compound enantiomers, with dramatically reduced solvent consumption and shorter analysis times, while the QuEChERS-UPLC-MS/MS approach enables efficient multi-residue monitoring across diverse agricultural commodities. Both methods have been rigorously validated and demonstrate excellent performance characteristics including high sensitivity, accuracy, and precision. The incorporation of processing factors and understanding of enantioselective behavior significantly enhance dietary risk assessment capabilities, supporting the production of safer food products while minimizing environmental impact from analytical operations. These methods align with the principles of green chemistry and provide researchers with powerful tools for monitoring this compound residues in compliance with global food safety standards.
Cyflumetofen is a novel chiral acaricide widely used in agricultural applications for mite control, particularly in apple orchards. As a chiral compound, it consists of two enantiomers that exhibit differential biological activity and toxicity profiles. The (-)-enantiomer demonstrates significantly higher toxicity to both target mites and human cells compared to the (+)-enantiomer, making enantioselective separation crucial for accurate risk assessment [1]. Ultra-Performance Convergence Chromatography (UPC²) has emerged as an environmentally friendly analytical technique that combines the advantages of supercritical fluid chromatography (SFC) and ultra-high performance liquid chromatography (UHPLC) technologies, offering reduced analysis times, lower solvent consumption, and enhanced sensitivity compared to traditional methods [1] [2].
The Trefoil AMY1 column represents a significant advancement in chiral separation technology, featuring 2.5-μm particle stationary phases that provide high efficiency enantiomeric separations. This column is particularly suited for chiral pesticide analysis when coupled with UPC² technology, enabling superior separation of closely related enantiomers with minimal organic solvent consumption [1] [2].
Table 1: Optimal UPC² Conditions for this compound Enantiomer Separation
| Parameter | Specification | Notes |
|---|---|---|
| Column | Trefoil AMY1 (2.5 μm, 3.0 × 150 mm or 2.1 × 150 mm) | Alternative: 2.1 mm i.d. for improved sensitivity |
| Mobile Phase A | CO₂ | SFC/SFC grade |
| Mobile Phase B | Isopropanol | HPLC grade |
| Gradient | Isocratic (96.5:3.5 A:B) | Optimized for enantioselectivity |
| Flow Rate | 1.2 mL/min | Optimal for efficiency and resolution |
| Column Temperature | 40°C | Controlled (±0.5°C) |
| Backpressure | 1740 psi | Critical for supercritical state maintenance |
| Injection Volume | 2-5 μL | Dependent on detection sensitivity requirements |
| Run Time | 5 minutes | Includes equilibration [1] [2] |
Table 2: Method Validation Parameters for this compound Enantiomer Separation
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 10-5000 μg/L | R² > 0.9990 [1] |
| Limit of Detection (LOD) | 2.8-4.7 μg/L | Signal-to-noise ratio ≥ 3:1 [1] |
| Limit of Quantification (LOQ) | 10 μg/L | Signal-to-noise ratio ≥ 10:1 [1] |
| Precision (RSD) | < 14.0% | Meets SANTE/11813/2017 guidelines [1] |
| Recovery (%) | 78.3-119.9% | Across three concentration levels [1] |
| Resolution (Rₛ) | > 1.5 | Baseline separation achieved [1] |
| Elution Order | (-)-cyflumetofen first, (+)-cyflumetofen second | Confirmed by optical rotation [3] |
The method demonstrates minimal matrix interference when using matrix-matched calibration standards. The relative standard deviations for both intra-day and inter-day analyses were below 14.0%, meeting international validation criteria [1]. The uncertainty measurement was determined using a bottom-up approach based on in-house validation data in accordance with EURACHEM/CITAC guidelines [1].
Research applications have demonstrated that this compound degradation in apples follows enantioselective patterns, with half-lives of approximately 22.13-22.23 days for the (-)-enantiomer and 22.42-23.64 days for the (+)-enantiomer under field conditions [1]. The uneven distribution of this compound enantiomers in apple matrices has been confirmed, with relative contents of 50% in apple peel, 22% in peduncle, and 16% in pomace [1].
The developed method enables accurate chiral risk assessment of this compound residues in food products. Studies confirm that consumption of apples with this compound residues does not pose health risks to the population when the acaricide is applied according to satisfactory agricultural practices [1]. This represents a significant advancement over traditional methods that treated this compound as a racemic mixture, potentially overestimating or underestimating toxicity risks.
For matrices other than apples, minor adjustments to the organic modifier percentage may be required. The method has been successfully applied to cucumber and tomato samples with minimal modifications [3]. The column temperature can be adjusted between 25-40°C to fine-tune separation, with lower temperatures generally improving resolution but increasing backpressure [3].
The following workflow diagram illustrates the complete analytical procedure for this compound enantiomer separation in apple matrices:
The Trefoil AMY1 column coupled with UPC² technology provides a robust, sensitive, and environmentally friendly solution for the chiral separation and quantification of this compound enantiomers. The method offers significant advantages over traditional approaches, including shorter analysis times, reduced solvent consumption, and enhanced sensitivity. This application note establishes a comprehensive protocol that can be reliably implemented for accurate enantioselective analysis in food safety monitoring and environmental fate studies, contributing to more precise risk assessments of chiral pesticides.
The hydrolysis of this compound is a pH-dependent process that follows first-order kinetics. The table below summarizes its degradation half-lives under different controlled conditions [1].
| Condition | Temperature (°C) | Half-Life (DT₅₀) | Notes |
|---|---|---|---|
| Alkaline (pH 9) | 25 | 1.2 hours | Rapid degradation. |
| Neutral (pH 7) | 25 | 45.0 hours | -- |
| Acidic (pH 5) | 25 | 23.3 days | Most stable condition. |
| Alkaline (pH 9) | 15 | 2.3 hours | -- |
| Alkaline (pH 9) | 35 | 0.8 hours | Fastest recorded degradation. |
Identified Major Metabolites: The main hydrolysis products are [1] [2]:
Key Factors Influencing Hydrolysis:
This methodology is adapted from the study of this compound degradation in aquatic environments [1].
The experimental workflow for studying hydrolysis and identifying metabolites is as follows:
Q1: Why does this compound degrade much faster in alkaline conditions? A1: The hydrolysis mechanism involves nucleophilic substitution. In alkaline buffers, the high concentration of OH⁻ ions directly attacks electrophilic centers in the this compound molecule, breaking ester bonds and rapidly forming metabolites. This process is much less efficient in neutral or acidic conditions [1].
Q2: What are the environmental risks associated with this compound's metabolites? A2: The primary concern is the high water solubility of the metabolites, particularly B-3, which is about 50,000 times more soluble than the parent compound. This high mobility increases the potential for groundwater and surface water contamination. Furthermore, the genotoxic potential of metabolite B-3 for aquatic life has not been ruled out by regulatory authorities [1].
Q3: My experimental half-life at pH 7 does not match the literature value. What could be the cause? A3: Slight variations can occur due to several factors:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low recovery of parent compound during extraction. | Incomplete dissolution from glassware or degradation during evaporation. | Use silanized glassware to reduce adsorption. Avoid over-drying when evaporating the stock solution [1]. |
| Inconsistent half-life data or poor model fit. | Temperature fluctuations; insufficient data points; photodegradation interference. | Use a high-precision incubator. Increase sampling frequency, especially in the first few hours. Verify complete darkness in the incubator [1]. |
| Detection of unknown peaks in chromatography. | Formation of secondary degradation products or reagent impurities. | Run blanks and control samples. Use high-purity metabolite standards (B-1, B-3) to confirm identified peaks [1] [2]. |
This compound is a chiral benzoyl acetonitrile acaricide with a single chiral center, resulting in two enantiomers that exhibit different biological activities and environmental behaviors. While the commercial product is typically sold as a racemic mixture (rac-CYF), research has demonstrated that the individual enantiomers show significant differences in toxicity, environmental fate, and bioactivity due to their distinct interactions with enzymes and other chiral biomolecules. Specifically, studies have shown that the toxicities of this compound decrease in the order of (-)-cyflumetofen > rac-cyflumetofen > (+)-cyflumetofen to both target mites and human cells [1] [2]. This enantioselectivity necessitates precise separation and analysis methods for accurate risk assessment and development of enantiopure products.
The fundamental challenge in this compound enantiomer separation stems from the fact that enantiomers have identical physical properties in an achiral environment but can exhibit different interactions with chiral selectors. Successful separation relies on creating diastereomeric complexes through interaction with chiral stationary phases or chiral selectors in the mobile phase, which can then be resolved based on their slight differences in properties [3]. This guide provides comprehensive technical support for researchers working on method development, optimization, and troubleshooting for this compound enantiomer separation.
Several chromatographic methods have been successfully developed for the separation and analysis of this compound enantiomers, each with distinct advantages and applications. The primary techniques include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC2), which is a form of supercritical fluid chromatography (SFC). Normal-phase HPLC has been widely used with successful enantioselective separation achieved on a Chiralpak AD-H column with a mixture of n-hexane and 2-propanol (95:5, v/v) as mobile phase, achieving a resolution of up to 5.5 at 25°C with detection at 234 nm [4]. The elution order has been determined with the first eluted enantiomer being (-)-cyflumetofen and the second eluted one being (+)-cyflumetofen [4].
UPC2 represents a more advanced, environmentally-friendly approach that utilizes supercritical fluid carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption while offering improved separation efficiency and faster analysis times [5] [1]. This technique has been successfully coupled with tandem mass spectrometry for sensitive and selective detection of this compound enantiomers in various matrices, including soil and apple products [6] [5]. The UPC2 method typically uses a Trefoil AMY1 column (150 mm × 2.1 mm i.d., 2.5 μm particle size) with isocratic elution using CO₂ and isopropanol at a ratio of 96.5:3.5 (v/v) and a flow rate of 1.2 mL/min, achieving complete separation within five minutes [1].
Table 1: Comparison of this compound Enantiomer Separation Methods
| Parameter | Normal-Phase HPLC | UPC2/MS-MS |
|---|---|---|
| Chiral Column | Chiralpak AD-H | Trefoil AMY1 (150 mm × 2.1 mm, 2.5 μm) |
| Mobile Phase | n-hexane/2-propanol (95:5, v/v) | CO₂/isopropanol (96.5:3.5, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Analysis Time | ~22-25 minutes | ~5 minutes |
| Resolution (Rs) | 5.5 | Not specified (complete baseline separation) |
| Detection | UV at 234 nm | Tandem mass spectrometry |
| Linear Range | Not specified | 10-5000 μg/L |
| LOD | 0.1-0.15 mg/kg | 2.8-4.7 μg/L |
| LOQ | 0.33-0.5 mg/kg | 10 μg/L |
| Advantages | Robust method, good resolution | Fast, sensitive, environmentally friendly, lower solvent consumption |
| Applications | Cucumber, tomato, apple [4] | Apple products, soil [5] [1] |
Table 2: Key Method Parameters for Optimal this compound Enantiomer Separation
| Parameter | Optimal Conditions | Effect on Separation | Optimization Range |
|---|---|---|---|
| Column Temperature | 25°C | Higher temperatures decrease retention but may reduce resolution; lower temperatures increase retention but may broaden peaks | 20-30°C |
| Mobile Phase Composition | n-hexane/2-propanol (95:5 for HPLC); CO₂/isopropanol (96.5:3.5 for UPC2) | Increasing polar solvent decreases retention but affects enantioselectivity | 90:10 to 98:2 (normal-phase); 85:15 to 99:1 (UPC2) |
| Flow Rate | 1.0 mL/min (HPLC); 1.2 mL/min (UPC2) | Higher flow rates reduce analysis time but may decrease resolution | 0.8-1.5 mL/min |
| ABPR Pressure (UPC2) | 1500-2000 psi | Affects solvating power of supercritical fluid | 1200-2500 psi |
| Detection | UV 234 nm (HPLC); MRM (UPC2-MS/MS) | Sensitivity and selectivity | - |
| Injection Volume | 1-10 μL | Larger volumes may cause peak broadening | 1-20 μL |
Successful optimization of this compound enantiomer separation requires systematic adjustment of critical parameters. Begin by selecting an appropriate chiral stationary phase based on the application requirements. For routine analysis of agricultural samples, the Chiralpak AD-H column has demonstrated excellent performance, while for more advanced applications requiring high sensitivity and speed, Trefoil AMY1 columns are preferable [4] [1].
The mobile phase composition represents the most critical parameter for achieving optimal resolution. For normal-phase HPLC, the n-hexane to 2-propanol ratio should be optimized between 90:10 to 98:2 (v/v), with 95:5 providing an excellent balance between retention and resolution [4]. For UPC2 methods, the proportion of co-solvent (typically isopropanol) can be adjusted between 3-10% to achieve the desired separation. The addition of small amounts of additives such as formic acid or ammonium hydroxide may improve peak shape in some applications, though this must be compatible with the detection method [5].
Column temperature significantly impacts chiral recognition mechanisms and should be maintained constant (±1°C) throughout the analysis. While 25°C has been established as optimal for many applications, slight adjustments may improve resolution for specific matrices [4]. For UPC2 methods, the auto backpressure regulator (ABPR) pressure must be optimized to maintain supercritical conditions while ensuring efficient separation, typically between 1500-2000 psi [6].
Table 3: Troubleshooting Guide for this compound Enantiomer Separation
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Poor Resolution (Rs < 1.5) | Suboptimal mobile phase composition, incorrect flow rate, column degradation, inappropriate temperature | Adjust mobile phase ratio (decrease polar modifier), reduce flow rate, replace aged column, optimize temperature between 20-30°C | Use HPLC-grade solvents, maintain column according to manufacturer's instructions, control temperature accurately |
| Peak Tailing | Column contamination, secondary interactions, inappropriate mobile phase pH | Cleanse column with strong solvents, add mobile phase additives (0.1% acetic acid or formic acid), replace frits | Implement guard column, filter samples before injection, use high-purity solvents |
| Retention Time Drift | Temperature fluctuations, mobile phase composition change, column degradation | Use column heater, prepare mobile phase accurately, replace aged column | Use temperature control, prepare fresh mobile phase daily, monitor column performance regularly |
| Low Recovery | Inefficient extraction, matrix effects, adsorption losses | Optimize extraction method (acetonitrile with QuEChERS), use matrix-matched calibration, deactivate glassware | Add protective agents, use appropriate internal standards, validate extraction efficiency |
| Increased Backpressure | Column blockage, particulate matter, mobile phase contamination | Reverse-flush column, replace inlet frit, filter mobile phase | Filter all samples (0.22 μm), use in-line filters, use HPLC-grade solvents |
| Matrix Effects in MS Detection | Co-eluting compounds, ion suppression/enhancement | Improve sample cleanup, use matrix-matched standards, implement stable isotope-labeled internal standards | Optimize sample preparation, dilute samples, use efficient chromatographic separation |
For regulatory compliance and reliable results, method validation must include the following parameters assessed for each enantiomer individually [4] [5] [1]:
Q1: What is the elution order of this compound enantiomers on Chiralpak AD-H and similar columns?
A1: On a Chiralpak AD-H column with n-hexane/2-propanol mobile phase, the (-)-cyflumetofen enantiomer elutes first at approximately 12.5 minutes, followed by the (+)-cyflumetofen enantiomer at approximately 15.1 minutes under normal-phase conditions [4] [2]. This elution order has been confirmed using an online polarimetric detector [4].
Q2: Why should we consider developing enantioselective methods for this compound analysis rather than using achiral methods?
A2: Enantioselective methods are essential because this compound enantiomers exhibit significantly different toxicological profiles and environmental behaviors. Studies have demonstrated that (-)-cyflumetofen is more toxic than the (+)-enantiomer to both target organisms and non-target species including human cells [1] [2]. Furthermore, they show enantioselective degradation in various matrices, with the (+)-enantiomer generally persisting longer in the environment [7]. Risk assessments based on racemic measurements may therefore be inaccurate.
Q3: What sample preparation methods are most effective for this compound enantiomer analysis in complex matrices?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully employed for this compound enantiomer extraction from various matrices. Typical procedure involves: (1) Extraction with acetonitrile, (2) Partitioning with salts (MgSO₄ + NaCl), (3) Cleanup with dispersive SPE (PSA + C18 + GCB for pigmented matrices), and (4) Concentration and reconstitution in appropriate solvent [5] [1]. For UPC2-MS/MS analysis, additional dilution may be necessary to minimize matrix effects.
Q4: How stable are this compound enantiomers during sample processing and storage?
A4: this compound enantiomers demonstrate good stability under typical laboratory conditions. However, studies have observed slight interconversion between enantiomers during extended storage and processing [7]. Recommendations include storing samples at -20°C, avoiding extreme pH conditions, and analyzing samples promptly after extraction. Method validation should include stability experiments under actual storage conditions.
Q5: Can the same chiral method be applied to different matrices without modification?
A5: While the core chromatographic separation may remain effective across matrices, matrix effects often necessitate method adjustments. Matrix-matched calibration is essential for accurate quantification, with LODs and LOQs potentially varying between matrices [4] [5] [1]. Sample preparation protocols typically require optimization for each matrix type to address interferences and recovery variations.
Figure 1: this compound Enantiomer Separation Method Development Workflow
Figure 2: Troubleshooting Flowchart for Common Separation Issues
Successful separation of this compound enantiomers requires careful attention to column selection, mobile phase optimization, and parameter control. The methods described here—particularly normal-phase HPLC and UPC2-MS/MS—provide reliable approaches for achieving baseline separation of these enantiomers in various matrices. Regular method validation and systematic troubleshooting are essential for maintaining optimal performance. As research continues to reveal the differential biological impacts of individual this compound enantiomers, precise enantioselective analytical methods become increasingly important for accurate environmental monitoring, food safety testing, and toxicological assessment.
Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of your target analyte in the mass spectrometer, leading to signal suppression or enhancement [1] [2]. For Cyflumetofen, this is a particular concern given its physicochemical properties (e.g., log Kow=4.3) and the complexity of common matrices like fruits and vegetables [3] [4].
You can detect and quantify matrix effects using the following post-extraction addition method [1] [2]:
The following flowchart outlines a systematic approach to troubleshooting this compound matrix effects. Begin with the initial method evaluation and proceed through the most practical solutions.
1. Optimize Sample Cleanup The choice of clean-up sorbent is critical. Replacing common sorbents with Multi-Walled Carbon Nanotubes (MWCNTs) has proven highly effective for this compound.
2. Improve Chromatographic Separation Adjust the LC method to increase the retention time of this compound, separating it from early-eluting matrix interferences.
3. Use Matrix-Matched Calibration If matrix effects persist, correct for them during quantification.
4. Employ Standard Addition or Internal Standards For irreparable matrix effects or when a blank matrix is unavailable:
5. Dilute and Re-inject If your method is sufficiently sensitive, a simple sample dilution can reduce the concentration of interfering matrix components below the threshold that causes significant effects [1].
The table below summarizes key parameters from established methods to guide your own method validation.
| Parameter | Reported Value / Technique | Matrix | Citation |
|---|---|---|---|
| Analytical Technique | UHPLC-MS/MS, UPC2-MS/MS | Tomato, Apple, Sweet Pepper | [3] [4] [7] |
| Retention Time | 3.52 - 12.55 min (method-dependent) | Various | [3] |
| Limit of Quantification (LOQ) | 0.01 - 0.5 mg/kg | Various plants & soil | [3] |
| Recovery (with MWCNTs) | 79.3 - 117.6% | Plant & animal origin | [5] |
| Recovery (QuEChERS) | 90.1 - 99.7% | Sweet Pepper | [7] |
| Matrix Effect (ME) Value | 3% (Slight Enhancement) | Sweet Pepper | [7] |
Q1: My recovery for this compound is over 100%. Does this mean my sample prep is perfect? Not necessarily. A high apparent recovery can mask significant sample preparation loss that is offset by ion enhancement from the matrix. For example, if you lose 50% of the analyte during prep but the matrix doubles the ionization efficiency, your final signal will show 100% recovery. Always investigate matrix effects separately from recovery [6].
Q2: Is APCI less susceptible to matrix effects than ESI for this compound analysis? Generally, yes. Studies indicate that Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to ion suppression because ionization occurs in the gas phase after evaporation, unlike Electrospray Ionization (ESI) which occurs in the liquid phase. However, APCI is not entirely free from matrix effects and may even show ion enhancement in some cases [2].
Q3: What are the main matrix components causing these effects? In biological and food matrices, phospholipids are a major source of ion suppression in positive ESI mode due to their surface activity and presence of quaternary nitrogen atoms [2]. Other common interferents include salts, metabolites, and residual non-volatile compounds.
The core of improving Cyflumetofen recovery lies in optimizing the sample preparation and chromatographic separation. The following table summarizes key parameters from recent, validated methods.
| Parameter | Recommendation 1 (Multiple Matrices) | Recommendation 2 (Tomato Matrix) | Purpose & Notes |
|---|---|---|---|
| Extraction Solvent | Acetonitrile (ACN) [1] | Acetonitrile (ACN) [2] | Standard solvent for QuEChERS; effectively extracts a wide range of pesticides. |
| d-SPE Cleanup | 150 mg MgSO₄, 30 mg PSA, 15 mg C18, 2.5 mg GCB [1] | 150 mg MgSO₄, 50 mg PSA, 15 mg GCB [2] | MgSO₄: removes water. PSA: removes fatty acids and sugars. C18: removes non-polar interferents. GCB: removes pigments; use with caution as it can adsorb planar pesticides. | | Average Recovery Rate | 60.1–120.6% across 13 matrices [1] | ~101% in tomato [2] | Demonstrates method efficiency and compliance with validation guidelines. | | Chromatography Mobile Phase | A: 0.01% Formic Acid in Water B: Methanol [1] | A: 0.1% Formic Acid & 5mM Ammonium Formate in Water B: Methanol [3] | Acid and buffers improve ionization efficiency and peak shape in LC-MS/MS. | | Retention Time | < 4 minutes for all analytes [1] | Information not specified in sources | Reflects a fast and efficient chromatographic separation. |
The following diagram illustrates the optimized sample preparation workflow based on the QuEChERS method:
Here are solutions to frequently encountered problems when analyzing this compound:
Problem: Low or Inconsistent Recovery Rates
Problem: Poor Peak Shape (Tailing or Fronting)
Problem: High Matrix Effects (Ion Suppression/Enhancement)
Problem: Inability to Detect Metabolite B-3
When publishing or reporting your results, include the following method validation data:
| Validation Parameter | Typical Achieved Value |
|---|---|
| Linearity | >0.99 (Correlation Coefficient) [1] |
| Limit of Quantification (LOQ) | At or below 0.005 mg/kg (5 μg/kg) in plant matrices [1] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 20% [1] [2] |
The table below summarizes the half-lives of this compound under different water conditions, based on controlled laboratory studies [1].
| Water Condition | Temperature (°C) | Average Half-Life (Days) | Notes |
|---|---|---|---|
| Alkaline (pH 9) | 25 | 0.05 (1.2 hours) | Rapid degradation; first-order kinetics |
| Neutral (pH 7) | 25 | 4.7 | Moderate degradation; first-order kinetics |
| Acidic (pH 4) | 25 | 23.3 | Slowest degradation; first-order kinetics |
| Alkaline (pH 9) | 50 | 0.02 (0.5 hours) | Extreme acceleration due to high temperature |
| Natural Surface Water | Ambient | ~16.1 - 17.3 | Includes lake, paddy field, and reservoir water under anaerobic conditions |
This section outlines the standard methodology for studying this compound hydrolysis, as derived from the literature [1].
The hydrolysis reaction of this compound in aqueous buffers follows first-order kinetics. The rate is determined by measuring the decline in this compound concentration over time under controlled conditions of pH and temperature.
The following diagram illustrates the experimental workflow and the primary hydrolysis pathway of this compound.
Q1: What are the main degradation products of this compound in water, and why are they important? The primary hydrolytic metabolites are B-1 and B-3 [3] [1]. Their importance lies in two key aspects:
Q2: How should I handle and store water samples containing this compound to ensure analytical accuracy? For stability studies, it is critical to immediately freeze samples at or below -20°C upon collection if they cannot be processed right away. Although specific storage stability data for water was not provided in the search results, this is a standard precaution to halt further degradation. For analysis, use the optimized QuEChERS purification to minimize matrix effects [2].
Q3: Does the presence of sediment affect this compound's degradation in water? Yes, the system becomes more complex with sediment. Research shows that in water/sediment systems, the degradation pathway differs: B-1 is the main metabolite formed in the sediment, while B-3 is primarily formed in the water column [3]. The overall degradation rate in natural water/sediment systems is slower than in pure buffer solutions, with half-lives ranging from approximately 15 to 17 days [3].
| Factor | Condition | Impact on Degradation (Half-Life) | Key Findings & Metabolites |
|---|---|---|---|
| pH [1] | Alkaline (pH 9) | 1.2 hours | Degradation is fastest under alkaline conditions. |
| Neutral (pH 7) | 64 hours (approx. 2.7 days) | Represents a more stable, near-neutral environment. | |
| Acidic (pH 4) | 559 hours (approx. 23.3 days) | Most stable under acidic conditions; slowest degradation rate. | |
| Temperature [1] | 25°C | Varies by pH (see above) | Standard reference temperature for half-life values. |
| 50°C | Significant increase | Higher temperatures dramatically accelerate degradation. |
| Primary Metabolites [1] [2] [3] | B-1, B-3, AB-1 | - | B-1: 2-(trifluoromethyl)benzoic acid. B-3: 2-(trifluoromethyl)benzamide (high mobility and toxic potential). AB-1: 2-(4-tert-butylphenyl)-3-oxo-3-(α,α,α-trifluoro-o-tolyl) propriononitrile. |
For researchers needing to validate storage conditions, here are methodologies adapted from recent studies.
1. Hydrolysis Kinetics and Degradation Products Protocol [1] This protocol is designed to study the inherent stability of this compound in aqueous solutions under controlled conditions.
2. Multi-Residue Analysis in Food Matrices Protocol [3] This QuEChERS-UPLC-MS/MS method is highly relevant for ensuring accurate quantification of this compound and its metabolites in complex stored samples.
Q1: What are the most critical factors to control for storing this compound samples?
Q2: Why are my this compound recovery rates low or inconsistent during analysis?
Q3: The metabolite B-3 is a concern. How should I handle it?
Below is a workflow summarizing the key steps for managing this compound stability during storage and analysis.
| Aspect | Details | Source / Context |
|---|---|---|
| Enforcement Residue Definition (Plants) | This compound (sum of isomers) | [1] |
| Risk Assessment Residue Definition (Plants) | Sum of this compound (sum of isomers) and 2‐(trifluoromethyl)benzoic acid (metabolite B‑1), expressed as this compound | [1] |
| Enforcement Residue Definition (Animals) | 2‐(trifluoromethyl)benzoic acid (metabolite B‑1), expressed as this compound | [1] |
| Achievable LOQ (Plant Matrices) | 0.01 mg/kg | [1] |
| Achievable LOQ (Animal Tissues, Milk, Eggs) | 0.02 mg/kg (LC-MS/MS); 0.01 mg/kg deemed achievable in milk and liver for metabolite B-1 | [1] |
| Recommended Platform | QuEChERS (for extraction & cleanup) coupled with UPLC-MS/MS (for detection) | [2] |
| Chromatographic Separation | Mobile phase: 0.01% formic acid in water; improved peak shape for fruit, vegetable, and grain matrices | [2] |
| Purification Sorbent Combination | 150 mg MgSO₄ + 30 mg PSA + 15 mg C18 + 2.5 mg GCB; provided high recovery (60.1–120.6%) across 13 matrices | [2] |
Here are solutions to common challenges in this compound method validation, based on the latest research.
The diagram below outlines the core method development and validation process based on established protocols.
Core Analytical Workflow for this compound
This workflow starts with defining the target residues and required sensitivity, which guides the entire process from sample preparation to final validation against standard parameters [1].
| Mechanism Type | Key Findings | Supporting Evidence |
|---|---|---|
| Metabolic Resistance | ||
| GSTs | Up to 7-fold increased activity in resistant T. cinnabarinus; specific TuGSTd05 directly metabolizes this compound [1] [2]. | |
| P450s | Significant activity increase in resistant strains; linked to cross-resistance with other METI-II acaricides [2] [3]. | |
| CCEs | Overexpression of specific genes (e.g., TuCCE46) implicated in this compound resistance [3]. | |
| Target-Site Resistance | Rare H258Y mutation in succinate dehydrogenase subunit B (SdhB) found; can confer resistance but not widespread [2]. | |
| Resistance Stability | Resistant T. cinnabarinus strain maintained high resistance ratio (1723-fold) without selection pressure for 12 generations, indicating stability [2]. |
What is the cross-resistance risk for this compound?
Our field control with this compound is failing. What are the first steps in diagnosis?
How can we design a robust resistance management strategy?
What is the mode of action of this compound? this compound is a benzoyl acetonitrile acaricide that acts as a mitochondrial complex II inhibitor in the electron transport chain [1] [2]. It is a pro-acaricide; its toxic activity is primarily delivered by its de-esterified metabolite, AB-1 [1]. This inhibition leads to a loss of motor coordination, paralysis, and eventual death of the mite [2]. It is highly selective, primarily affecting spider mites, and has little to no effect on insects, crustaceans, or vertebrates under practical use conditions, making it suitable for IPM programs [1].
Against which mite species is this compound effective? this compound is effective against all life stages (eggs, nymphs, and adults) of various economically important Tetranychid mites [3] [2], as shown in the following table.
Table 1: Key Mite Species Controlled by this compound
| Mite Species | Common Name |
|---|---|
| Tetranychus urticae | Twospotted spider mite [3] [2] |
| Tetranychus cinnabarinus | Carmine spider mite [3] [2] |
| Panonychus ulmi | European red mite [3] |
| Panonychus citri | Citrus red mite [3] [2] |
| Oligonychus ununguis | Spruce spider mite [3] |
| Eotetranychus willamettei | Willamette spider mite [3] |
What are the known resistance mechanisms to this compound? Research on the carmine spider mite (Tetranychus cinnabarinus) has identified a metabolic resistance mechanism mediated by the nuclear hormone receptor TcHR96h [4].
The following diagram illustrates this resistance pathway.
Diagram 1: this compound resistance initiation pathway via the TcHR96h nuclear receptor.
How can I monitor for resistance in field populations? You can use a bioassay to monitor susceptibility. The protocol below is adapted from a study on Tetranychus cinnabarinus [4].
Table 2: Sample Bioassay Data from a Resistant Strain
| Strain Type | LC50 (mg/L) | 95% Confidence Limits (mg/L) | Resistance Ratio |
|---|---|---|---|
| Susceptible (SS) | 2.9 | 2.4 - 3.6 | 1.0 [4] |
| Resistant (CyR) | 235.0 | 210.0 - 254.0 | 81.0 [4] |
| Resistant + TcHR96h silenced | 68.0 | 38.0 - 90.0 | 23.4 [4] |
How can this compound be optimally applied within an IPM framework? Its favorable toxicological profile and selectivity make it a valuable tool for IPM [3] [2].
Q1: What is metabolite B-3 of this compound and why is it a regulatory concern? Metabolite B-3 is a key environmental metabolite of the acaricide this compound. The European Food Safety Authority (EFSA) has highlighted concerns about its potential to leach into groundwater. The approval of this compound in the EU was amended in 2019 to restrict uses where the level of metabolite B-3 in groundwater is expected to exceed 0.1 μg/L [1]. This regulatory action indicates that B-3 is a relevant metabolite for environmental risk assessment, though its specific genotoxic potential is not detailed in the available literature.
Q2: What is the established residue definition for this compound enforcement and risk assessment? For different commodities, the residue definitions are proposed as follows [1]:
| Matrix | Residue Definition for Enforcement | Residue Definition for Risk Assessment |
|---|---|---|
| Plants | This compound (sum of isomers) | Sum of this compound (sum of isomers) and 2‐(trifluoromethyl)benzoic acid (metabolite B‐1), expressed as this compound |
| Animals | 2‐(trifluoromethyl)benzoic acid (metabolite B‐1) | Sum of this compound (sum of isomers) and 2‐(trifluoromethyl)benzoic acid (metabolite B‐1), expressed as this compound |
Q3: Are there stereoselective toxicity concerns with this compound? Yes. This compound is a chiral molecule, and its enantiomers exhibit stereoselective toxicity. A study on earthworms (Eisenia foetida) found that the enantiomers were selectively enriched and caused oxidative stress and DNA damage. The toxicity order was reported as (-)-CYF > Rac-CYF > (+)-CYF. This means the racemate (Rac-CYF) used in commercial products contains enantiomers with different toxicological profiles, which must be considered a potential variable in your experiments [2].
For a comprehensive genotoxicity assessment of metabolite B-3, you can adopt a tiered testing strategy, as a standardized protocol was not found in the search results.
1. In Vitro Testing Battery
2. In Vivo Follow-Up Testing If in vitro results are positive, proceed with an in vivo Mammalian Erythrocyte Micronucleus Test. Administer metabolite B-3 to rodents (e.g., mice) via a relevant route and examine bone marrow or peripheral blood for micronuclei in polychromatic erythrocytes to assess chromosomal damage in a whole organism.
3. Assessment of Oxidative Stress as a Key Endpoint The genotoxic potential of a compound can be linked to its ability to induce oxidative stress. The following workflow, based on a study of the parent compound this compound, outlines key endpoints you can measure in an in vivo model like earthworms [2].
Troubleshooting Tip: If you encounter high background DNA damage in controls, ensure that the dissection and cell dissociation steps for the comet assay are performed quickly and on ice to prevent artifactual DNA damage.
The following table summarizes analytical methods for monitoring this compound and its metabolites, which is crucial for dosing and residue analysis in your genotoxicity studies [1].
| Matrix | Analyte | Technology | LOQ | Status & Notes |
|---|---|---|---|---|
| Plants, Soil | This compound (sum of isomers) | Fully validated method | 0.01 mg/kg | Achievable in routine analysis |
| Animal Tissues, Milk, Eggs | 2-(trifluoromethyl)benzoic acid (Metabolite B-1) | LC-MS/MS | 0.02 mg/kg | Fully validated; ILV* pending |
| Milk, Liver | 2-(trifluoromethyl)benzoic acid (Metabolite B-1) | LC-MS/MS | 0.01 mg/kg | Deemed achievable for routine analysis |
*ILV: Independent Laboratory Validation
Troubleshooting Tip: For LC-MS/MS analysis of metabolite B-1, the lack of a completed ILV means you should prioritize internal standardization (e.g., using a stable isotope-labeled analog) to ensure quantitative accuracy and precision in your results.
While the specific pathway for metabolite B-3 is unknown, the parent compound this compound induces toxicity in earthworms through oxidative stress, which can ultimately lead to DNA damage. This pathway provides a plausible mechanistic starting point for your investigation into B-3 [2].
Key Biomarkers to Measure:
The table below summarizes key experimental data demonstrating the toxicity differences between cyflumetofen enantiomers across various organisms and cell lines.
| Organism / Test System | Toxicity Endpoint | (+)-CYF | (-)-CYF | rac-CYF | Key Findings & Enantioselectivity | Citation |
|---|
| Red Spider Mites (Tetranychus urticae) (Target Organism) | Acute LD₅₀ | Lowest value (Highest toxicity) | Higher than (+)-CYF | Intermediate | (+)-CYF is 2.2 to 3.9 times more toxic than (-)-CYF to target mites. [1] [2] | [1] [2] | | Honeybees (Apis mellifera) (Non-Target Organism) | Acute LD₅₀ | High value (Low toxicity) | High value (Low toxicity) | High value (Low toxicity) | All forms showed low acute toxicity to honeybees. [1] [2] | | MCF-7 Cells (Human Breast Cancer) | Cell Viability (High Conc. ≥100 μM) | Strongest inhibition | Weaker inhibition | Intermediate inhibition | Significant enantioselective cytotoxicity, with (+)-CYF being the most potent. [1] [2] | | MCF-7 Cells | Cell Proliferation (Low Conc. 1 μM) | Promoted proliferation (similar to estradiol) | No significant effect | No significant effect | (+)-CYF showed estrogen-like activity, indicating potential as an endocrine disruptor. [1] [2] [3] | | HepG2 Cells (Human Liver Cancer) | Oxidative Stress & Cytotoxicity (IC₅₀, ROS, etc.) | Lower toxicity | Higher toxicity | Intermediate toxicity | Toxicity order: (-)-CYF > rac-CYF > (+)-CYF. [4] [5] | | Earthworms (Eisenia foetida) (Non-Target Organism) | Oxidative Stress & DNA Damage (SOD, CAT, GST, MDA) | Lower oxidative damage | Higher oxidative damage | Intermediate effects | (-)-CYF induced greater oxidative stress and DNA damage than (+)-CYF. [6] [7] |
The data in the table above were generated using standardized and validated bioassays. Here is a summary of the key methodologies cited.
Acute Toxicity Testing on Arthropods (Mites & Honeybees)
In Vitro Cytotoxicity and Proliferation Assays (MCF-7 & HepG2 Cells)
Assessment of Oxidative Stress in Cells and Earthworms
Earthworm Toxicity and Transcriptomics
The differential toxic effects of CYF enantiomers arise from their specific interactions with biological systems. The following diagram synthesizes the key mechanistic pathways described in the research.
The diagram above illustrates the core mechanisms, and the points below provide further detail:
Enantiomer-Specific Target Interaction: The higher toxicity of (+)-CYF to mites is linked to its more effective binding to and potential inhibition of glutathione S-transferase (GST), a key detoxification enzyme in the mites, leading to fatal energy disruption [1]. In contrast, the greater oxidative stress induced by (-)-CYF in earthworms and HepG2 cells triggers a compensatory upregulation of other detoxification enzymes like GST and carboxylesterase (CarE) [6] [7].
Endocrine Disruption Potential: The unique ability of (+)-CYF to promote the proliferation of MCF-7 cells (which express estrogen receptors) at low concentrations indicates it may function as an endocrine disruptor by mimicking estrogen [1] [2] [3]. Proteomic analysis in honeybees further supported this by showing an upregulation of an estrogen-induced protein analog [1].
Downstream Transcriptomic Changes: In earthworms, transcriptome analysis revealed that chronic exposure to CYF enantiomers dysregulates genes involved in critical pathways, including metabolic detoxification, oxidative phosphorylation, and nucleotide repair mechanisms, providing a molecular-level explanation for the observed physiological damage [6].
This comparative analysis underscores the importance of evaluating chiral pesticides at the enantiomer level. The data suggest that developing a single-enantiomer product based on (+)-CYF could potentially offer effective pest control with a reduced ecological burden, pending further investigation into its endocrine effects.
The table below summarizes the available data for a comparative analysis. Sila-Cyflumetofen is a research compound created through a carbon-silicon isosteric replacement, where the tert-butyl group in Cyflumetofen is replaced by a trimethylsilyl group [1].
| Feature | This compound | Sila-Cyflumetofen (Experimental) |
|---|---|---|
| Chemical Group | Benzoylacetonitrile [2] | Silicon-containing analogue of this compound [1] |
| Primary Target | Mitochondrial electron transport chain, Complex II (Succinate Dehydrogenase) [3] [2] | Same target (Complex II); binding mode differs due to structural change [1] |
| Key Structural Group | para-tert-butylphenyl [1] | para-trimethylsilylphenyl (via C-Si replacement) [1] |
| Acaricidal Activity | Excellent control against various mites (e.g., Tetranychus urticae) [3] [2] | Retains high-level activity; comparable to this compound [1] |
| Experimental LC50 vs. *T. urticae* | Data not available in search results | 9.85 mg/L [1] |
| Enzyme Inhibition (IC50) | Data not available in search results | 0.021 µM (against target complex II) [1] |
The data for Sila-Cyflumetofen comes from a foundational research paper focused on its design and initial testing.
Understanding resistance is crucial for evaluating any acaricide. Research on Tetranychus urticae has identified specific detoxification genes that are upregulated in strains resistant to this compound.
The diagram above summarizes key findings from a 2022 transcriptome study, which showed that resistant mite strains had significantly increased P450s enzyme activity and upregulated expression of specific genes like TuCCE46, suggesting these are major players in metabolic resistance to this compound [4].
Sila-Cyflumetofen is a promising experimental analogue that retains the potent acaricidal activity of this compound by hitting the same molecular target. The current public data is from a single, initial study that confirms its principle and basic efficacy.
For a comprehensive comparison guide, the following steps would be necessary:
A 2018 study provides key experimental data on the enantioselective degradation and distribution of Cyflumetofen in apples, which is central to its dietary risk assessment [1] [2].
The researchers developed a chiral separation method using Ultra-performance Convergence Chromatography coupled with tandem Mass Spectrometry (UPC²-MS/MS) [1] [2]. The core methodology is outlined below:
The following table summarizes the key quantitative findings from this study:
| Assessment Parameter | Findings for this compound in Apples |
|---|
| Half-lives of Enantiomers | (-)-form: 22.13 - 22.42 days (+)-form: 22.23 - 23.64 days [1] | | Uneven Distribution in Apple | Peel: 50% Peduncle: 22% Pomace: 16% [1] [2] | | Method Recovery Rate | 78.3% to 119.9% [1] | | Relative Standard Deviation (RSD) | Lower than 14.0% [1] | | Long-term Dietary Risk Conclusion | Consumption of apples does not pose a health risk when used according to good agricultural practices [1] [2] |
The study concluded that the degradation of the more toxic (-)-enantiomer was only slightly faster than the (+)-form, and the uneven distribution is a critical factor for risk assessment [1] [2].
Regulatory bodies have reviewed this compound and established tolerance levels (Maximum Residue Levels, or MRLs) for various crops.
| Aspect | Soil | Water |
|---|---|---|
| Primary Degradation Process | Microbial degradation [1] | Hydrolysis (dominant abiotic process) [2] |
| Typical Half-life (Range)| ~10.3 - 13.9 days [3] [4] | Hydrolysis: 1.2 hours - 23.3 days [2] Water/Sediment Systems: ~15.1 - 17.3 days [3] [4] | | Key Influencing Factors| Soil type, pH, oxygen (aerobic/anaerobic conditions) [3] [4] | pH and temperature are extremely significant [2] | | Major Metabolites Formed| B-1 (2-(trifluoromethyl) benzoic acid) and B-3 (2-(trifluoromethyl) benzamide) are formed in the soil matrix [3] [4] | In the water column, degradation primarily leads to B-3; in sediment, it degrades into B-1 [3] [4] | | Persistence & Mobility| Moderate persistence; metabolites can persist at low levels for over 100 days [3] [5] | Parent compound is not persistent, but its highly soluble and mobile metabolites pose a potential risk of water contamination [2] |
The relationship between these processes and the formation of metabolites can be visualized as follows:
The data in the comparison table is derived from specific experimental methodologies. Here is a summary of the key protocols from the cited research:
The selectivity of this compound, meaning its ability to control pest mites while sparing beneficial organisms, is primarily attributed to physiological selectivity. This encompasses differences in how the chemical is processed (metabolism) and its interaction with its target site at the molecular level [1].
The diagram below illustrates this key detoxification pathway initiated by this compound in pest mites.
The following tables summarize experimental data on the effects of this compound on various beneficial arthropods, which are crucial for integrated pest management (IPM) programs.
Table 1: Effects on Beneficial Insects (Honey Bees)
| Species | Test Type | Key Findings | Reference |
|---|
| Apis mellifera (Honey bee) | Acute oral toxicity, Lab | LC~50~ (72h): 2.54 g a.i./L. • Histopathological damage to midgut & hypopharyngeal glands at sublethal doses. • Classified as low toxicity to honeybees, but sublethal effects noted. | [4] [5] |
Table 2: Effects on Beneficial Predatory Mites
| Species | Test Type | Key Findings | Reference |
|---|
| Phytoseiulus persimilis | Sublethal (LC~10~, LC~30~) exposure | • Reduced oviposition period: 20.34 days (LC~30~) vs. 22.51 days (control).
• Altered intrinsic rate of increase (r). | [6] |
| Neoseiulus californicus | Sublethal (LC~10~, LC~30~) exposure | • Reduced oviposition period: 19.66 days (LC~30~) vs. 22.21 days (control).
• Altered intrinsic rate of increase (r). | [6] |
Resistance in target pest populations is a major challenge to the sustained selectivity and efficacy of this compound.
Table 3: Documented Resistance Cases in Spider Mites
| Location | Pest Species | Resistance Level | Primary Mechanism | Reference |
|---|---|---|---|---|
| Turkey | Tetranychus urticae | Up to 1723-fold resistance | Metabolic detoxification (GSTs, P450s) confirmed by synergist assays. | [2] |
| Laboratory | Tetranychus cinnabarinus | High resistance | Overexpression of TcGSTm02 and TcHR96h transcription factor. | [3] |
For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.
The following diagram illustrates the metabolic activation of cyflumetofen and the mechanism by which AB-1 inhibits mitochondrial complex II.
Spider mites develop resistance to this compound through two main types of mechanisms, both supported by experimental data:
Target-Site Resistance (Toxicodynamic): Mutations in the genes encoding the succinate dehydrogenase (SDH) complex, particularly in the sdhB and sdhC subunits, reduce the binding affinity of AB-1 [1] [2]. Key validated mutations include:
Metabolic Resistance (Toxicokinetic): Mites enhance their ability to detoxify and eliminate this compound before it is activated or reaches its target. Key enzymes and regulatory pathways include:
For researchers, the following quantitative data and methodologies are critical for evaluation.
The table below consolidates key experimental findings from the literature.
| Study Focus | Key Experimental Data / Result | Method / Assay Used |
|---|---|---|
| Enzyme Inhibition | AB-1 inhibits mitochondrial complex II at "extremely low concentrations"; parent this compound shows weak inhibition [7]. | Mitochondrial enzyme inhibition assays (isolated complexes). |
| Resistance Level (Metabolic) | Selected resistant (R_cfm) strain showed LC50 of 707.95 mg/L (Resistance Ratio, RR=117.6) vs. susceptible strain [3]. | Bioassays (leaf-spray method), synergist assays (PBO, DEF). |
| Resistance Level (Target-Site) | Field-derived strain (CyfR) with sdhB H146Q mutation had LC50 >5000 mg/L for multiple complex II inhibitors [2]. | Bioassays (leaf-dip method), DNA sequencing. |
| Enzyme Activity | In R_cfm strain: P450 activity significantly increased; UGT and CarE activity significantly decreased [3]. | Enzyme-linked immunosorbent assay (ELISA). |
| Gene Expression | In R_cfm strain: TuCCE46 significantly upregulated (3.37-fold) [3]. | RNA-seq, quantitative real-time PCR (qRT-PCR) validation. |
| Functional Validation | Silencing TcHR96h in resistant mites reduced LC50 of this compound from 235 mg/L to 68 mg/L [5]. | RNA interference (RNAi) bioassays. |
| Functional Validation | Introduction of sdhB H146Q mutation into susceptible strain via CRISPR/Cas9 conferred high resistance [2]. | CRISPR/Cas9 gene editing (SYNCAS method). |
RNA-seq and qRT-PCR for Gene Expression: Total RNA is extracted from mite samples (e.g., susceptible vs. resistant strains). For transcriptome sequencing (RNA-seq), libraries are prepared and sequenced on a platform. Differentially expressed genes (DEGs) are identified through bioinformatics analysis. Key DEGs are validated using qRT-PCR with specific primers, and expression fold-changes are calculated using the 2−ΔΔCT method [3] [4].
CRISPR/Cas9 for Target-Site Validation: The SYNCAS method is used. A sgRNA is designed to target the genomic region of interest (e.g., sdhB). A donor DNA template containing the desired mutation (e.g., H146Q) is synthesized. These components are co-injected into female mites. Successful gene editing in the G1 progeny is identified through PCR and sequencing. The edited mites are then subjected to bioassays to confirm the phenotypic change in resistance [2].
The tables below consolidate key quantitative data on the environmental behavior and biological activity of cyflumetofen's (+)- and (-)-enantiomers.
Table 1: Enantioselective Degradation in Different Matrices
| Matrix / Condition | Half-life (Days) / Degradation Rate | Enantiomeric Fraction (EF) / Notes | Source |
|---|---|---|---|
| Soil (Field) | (+)-CYF: 13.6 days; (-)-CYF: 12.2 days | Statistically significant enantioselective degradation observed. [1] | |
| Soil (Lab, with earthworms) | (+)-CYF persisted longer than (-)-CYF | (+)-CYF had a slower metabolic rate in earthworms. [2] | |
| Citrus (Field) | (-)-CYF: 16.5 days; (+)-CYF: 20.0 days | EF range: 0.42–0.50, indicating enantioselectivity. [3] | |
| Tomato (Cultivation) | Faster in greenhouse vs. open field | Affected by tomato cultivar and climate factors. [4] | |
| Tomato (Processing) | Peeling was a key removal step | Homogenization and simmering led to concentration. [4] |
Table 2: Enantioselective Toxicity and Bioactivity
| Organism / System | Observation | Enantiomer Ratio (Toxicity/Bioactivity) | Source |
|---|---|---|---|
| Honeybee (A. mellifera) | Acute toxicity | (+)-CYF was 3.9 times more toxic than (-)-CYF. [5] | |
| Spider Mite (T. urticae) | Acaricidal activity | (+)-CYF was 2.2 times more active than (-)-CYF. [5] | |
| Human HepG2 Cells | Cytotoxicity & oxidative stress | Order of toxicity: (-)-CYF > Rac-CYF > (+)-CYF. [3] | |
| Human MCF-7 Cells | Estrogenic activity (proliferation) | Effect: (+)-CYF > Rac-CYF ≈ (-)-CYF. [5] | |
| Earthworms (E. foetida) | Chronic toxicity, enzyme activity | Induced enantiomer-specific DNA damage and oxidative stress. [2] |
The following methodologies are commonly used in the cited studies to generate the comparative data.
The following diagram illustrates the core workflow for the chiral separation and analysis that underpins these studies.
The data indicates that the (+)-enantiomer of this compound is more critical for its intended acaricidal action but also poses a greater risk to non-target insects like honeybees. Conversely, the (-)-enantiomer appears to be more significantly associated with cytotoxicity in human cells. This enantioselectivity highlights a potential for developing a more targeted and environmentally friendly product by using a single, highly active enantiomer.
| Property | Value | Assessment / Implication |
|---|---|---|
| Oral Mammalian Toxicity (Rat) | Low [1] | Low risk from oral exposure. |
| Aquatic Toxicity | High (Acute EC₅₀ for algae, invertebrates, fish ≤ 0.1 mg/L) [1] | Poses a high risk to aquatic organisms; strict controls needed near water. |
| Honeybee Toxicity | Low [1] | Lower risk to beneficial pollinators compared to many broad-spectrum insecticides. |
| Toxicity to Other Biodiversity | Moderate to High [1] | Can be harmful to most other insects and arthropods. |
| Environmental Persistence | Low [1] | Non-persistent; less likely to cause long-term soil or water contamination. |
| Water Solubility | 0.0281 mg/L (at 20°C) [1] | Low solubility reduces leaching into groundwater. |
| Octanol-Water Partition Coefficient (Log P) | 4.3 (at 25°C) [1] | High; potential to bioaccumulate in fatty tissues. |
This compound's unique mechanism and the experimental data supporting its safety profile are key to understanding its place in pest management.
This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 25A compound [1]. It acts as a mitochondrial complex II electron transport inhibitor [1]. This means it disrupts cellular energy production in mites, leading to paralysis and death. This specific target site is different from the neurotoxic targets of many traditional acaricides (like organophosphates or pyrethroids), making it a valuable tool for managing resistant mite populations [1].
The diagram below illustrates its specific action at the cellular level.
The data in the table above is primarily derived from standardized regulatory studies required for pesticide approval, particularly under frameworks like the European Union's EC 1107/2009 [1]. The key experimental protocols include:
When compared to older chemical classes, this compound's profile shows a clear shift in the trade-offs between efficacy, human safety, and environmental impact.
| Acaricide Class | Example Compounds | Key Mammalian & Environmental Concerns | This compound's Comparative Standing |
|---|---|---|---|
| Organophosphates | Chlorpyrifos [2] | Acutely toxic; inhibit acetylcholinesterase, requiring antidotes (atropine) [2]. | Safer for humans; different mode of action avoids neurotoxicity [1]. |
| Benzimidazoles | Carbendazim [3] | Can cause testicular toxicity and reproductive damage in mammals [3]. | No evidence of similar reproductive toxicity; different biochemical target. |
| Mercury-Based | Various | Severe reproductive & developmental toxicity; bioaccumulation [3]. | Much safer profile; not a heavy metal and is non-persistent [1]. |
| Formamidines | Amitraz [2] | Alpha-2 adrenergic agonist; can cause CNS depression, bradycardia, and hyperglycemia in mammals [2]. | Lower mammalian toxicity; symptoms are not related to adrenergic agonism. |
The following table summarizes the experimental data on how cyflumetofen residues are distributed in apples. The data shows an uneven distribution, with the highest concentration found in the peel [1] [2].
| Apple Part | Relative this compound Content (%) | Notes / Experimental Context |
|---|---|---|
| Peel | 50% | Accounts for half of the total residue content. |
| Peduncle | 22% | The stalk of the apple. |
| Pomace | 16% | The pulpy residue remaining after fruit is crushed for juice. |
| Whole Apple | - | Half-lives of enantiomers: approximately 22-24 days (under field conditions) [1]. |
To ensure the reliability of the data, robust analytical methods were employed. Here is a breakdown of the key experimental protocols cited in the research.
This method was used for the enantioselective separation, identification, and quantification of this compound in apple matrices [1] [3].
Research has also investigated how commercial and home processing affects this compound residue levels in apple products [3].
The workflow below summarizes the key stages of the experimental process for determining this compound residues in apples.
For researchers and scientists, the key takeaways are:
The table below summarizes the key characteristics of two validated chiral separation methods for cyflumetofen.
| Parameter | Normal-Phase HPLC [1] | UPC2-MS/MS [2] |
|---|---|---|
| Principle | Normal-phase chromatography with UV detection | Supercritical fluid chromatography with tandem mass spectrometry |
| Analytical Column | Chiralpak AD-H | Trefoil AMY1 (150 mm × 2.1 mm, 2.5 µm) |
| Mobile Phase | n-hexane/2-propanol (95:5, v/v) | CO₂/isopropanol (96.5:3.5, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 234 nm | Triple quadrupole mass spectrometry (MS/MS) |
| Runtime | Information missing | 5 minutes |
| Resolution (Rs) | 5.5 | Good resolution (specific value not provided) |
| Elution Order | (-)-cyflumetofen first, then (+)-cyflumetofen | Information missing |
| Linearity (R²) | Information missing | > 0.9990 |
| LOD (per enantiomer) | 0.1 - 0.15 mg/kg | 2.8 - 4.7 µg/L |
| LOQ (per enantiomer) | 0.33 - 0.5 mg/kg | 10 µg/L |
| Average Recovery | 71.4% - 102.0% | 78.3% - 119.9% |
| Precision (RSD) | < 14.8% | < 14.0% |
Here are the detailed methodologies for the key experiments cited in the comparison table.
This method is applied to cucumber, tomato, and apple samples.
This method is used for apples and involves a "greener" chemistry approach.
For any chiral purity method, validation should follow regulatory guidelines to ensure reliability. Here are the core parameters to evaluate [3]:
The following diagrams illustrate the logical workflow for developing and validating a chiral separation method, applicable to techniques like those for this compound.
Based on the comparison, here is some guidance to help you select the most appropriate method:
This compound primarily degrades into two main metabolites, often referred to as B-1 and B-3 in scientific literature [1]. The table below summarizes their key characteristics:
| Metabolite Name (Code) | IUPAC / Chemical Name | Key Characteristics |
|---|---|---|
| B-1 [1] [2] | α,α,α-Trifluoro-o-toluic acid; 2-(trifluoromethyl)benzoic acid [1] | A major metabolite found in rats and aquatic environments [1]. |
| B-3 [3] [4] [1] | 2-(Trifluoromethyl)benzamide [3] [4] | The main metabolite in water/sediment systems and some animal tissues; noted as more toxic and potentially more mobile than the parent compound [1] [2]. |
Researchers typically determine this compound and its metabolite residues using sophisticated instrumentation. The general workflow involves sample extraction, cleanup, and analysis, as summarized below. A common and efficient method for sample preparation is the QuEChERS approach [1].
While a direct side-by-side mobility comparison is not available, degradation studies in different environments provide strong indirect evidence about their behavior.
| Environmental Compartment | Degradation Pathway & Metabolite Formation | Implied Mobility & Persistence |
|---|---|---|
| Soils [4] | This compound degrades into both B-1 and B-3. | Both metabolites are formed and can persist in soil, with low levels (around 3.5% combined) remaining after 100 days. |
| Water/Sediment Systems [4] | In water, this compound mainly degrades into B-3. In sediment, it primarily degrades into B-1. | The formation of B-3 in water suggests it has higher mobility and solubility in the water column compared to the parent compound. |
Irritant;Environmental Hazard